4-(4-Hydroxyphenyl)-3-methoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMIGKDXUOPLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688724 | |
| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-65-8 | |
| Record name | 4'-Hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Vanillic Acid – Natural Sources, Biosynthesis, and Bioengineering
The following technical guide details the natural occurrence, biosynthetic pathways, and analytical profiling of vanillic acid.
Executive Summary
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative and a pivotal intermediate in the phenylpropanoid metabolic grid. While often overshadowed by its aldehyde precursor, vanillin, vanillic acid possesses distinct pharmacological utility as an antimicrobial, anti-inflammatory, and hepatoprotective agent. This guide analyzes its sourcing from high-yield botanical matrices (e.g., Euterpe oleracea), elucidates the enzymatic causality in its biosynthesis (specifically the vdh gene role), and provides validated protocols for its extraction and quantification.
Part 1: Natural Sources and Quantitative Profiling
While ubiquitous in the plant kingdom as a lignin degradation product, commercially viable concentrations of vanillic acid are found in specific botanical reservoirs. Research indicates that Euterpe oleracea (Açaí) oil is among the most potent natural sources, significantly outperforming traditional sources like Vanilla planifolia where vanillin dominates.
Quantitative Content in Botanical Matrices
| Botanical Source | Tissue Type | Concentration (Approx.)[1][2] | Reference Context |
| Euterpe oleracea (Açaí) | Fruit Oil | 1,616 ± 94 mg/kg | High-yield lipophilic fraction [1].[3] |
| Amomum villosum | Fruit Extract | 0.545 mg/g | Traditional Chinese Medicine (TCM) extraction [2].[1] |
| Angelica sinensis | Radix (Root) | ~0.2 – 0.5 mg/g | Varies by cultivar and fermentation processing [3].[1] |
| Vanilla planifolia | Cured Pods | Variable (Minor) | Present as an oxidation product of vanillin; vanillin remains dominant (~20 mg/g).[1] |
| Amomum xanthioides | Fruit | 0.0037 mg/g | Trace component compared to A. villosum [2].[1] |
Technical Insight: The high concentration in Açaí oil suggests that lipophilic extraction methods (e.g., Supercritical CO2) may yield higher purity vanillic acid fractions than traditional hydro-alcoholic maceration used for Angelica sinensis.
Part 2: Biosynthetic Mechanisms[1]
Understanding the biosynthesis of vanillic acid requires mapping the transition from the phenylpropanoid backbone to the benzoate structure. This occurs via two primary routes: the Plant Phenylpropanoid Pathway and the Microbial Ferulic Acid Catabolism Pathway .[1]
Plant Biosynthesis (Phenylpropanoid Route)
In plants, vanillic acid is a downstream metabolite of the shikimate pathway. The critical transformation involves the chain shortening of ferulic acid (C6-C3) to vanillin (C6-C1), followed by rapid oxidation.
-
Precursor: Phenylalanine.
-
Chain Shortening: Catalyzed by Vanillin Synthase (VpVAN) or CoA-dependent beta-oxidation analogues.[1]
-
Terminal Oxidation: Vanillin is oxidized to vanillic acid by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH) .[1] This step is often a detoxification mechanism to prevent aldehyde accumulation.[1]
Microbial Biosynthesis (Ferulic Acid Catabolism)
Microorganisms (e.g., Pseudomonas, Amycolatopsis, Streptomyces) utilize ferulic acid as a carbon source.[8] This pathway is the primary target for metabolic engineering.[1]
-
Activation: Ferulic acid is activated to Feruloyl-CoA by Feruloyl-CoA Synthetase (fcs) .[1]
-
Hydration/Cleavage: Feruloyl-CoA is converted to Vanillin by Enoyl-CoA Hydratase/Aldolase (ech) .[1]
-
Oxidation (The Critical Step): Vanillin is irreversibly oxidized to Vanillic Acid by Vanillin Dehydrogenase (vdh) .[1]
Pathway Visualization
The following diagram illustrates the parallel pathways in plants and bacteria, highlighting the enzyme divergence.
Figure 1: Convergent biosynthetic pathways for Vanillic Acid. The transition from Vanillin to Vanillic Acid is catalyzed by VDH in microbes and AO in plants.
Part 3: Metabolic Engineering & Bioproduction[1]
To produce vanillic acid industrially, researchers utilize recombinant E. coli or Streptomyces strains.[1] The engineering strategy is the inverse of vanillin production.[1]
The vdh Pivot Point
In standard vanillin bioprocessing, the vanillin dehydrogenase (vdh) gene is a nuisance that degrades the product. However, for vanillic acid synthesis, this enzyme is the primary catalyst.
-
Mechanism: Catalyzes the oxidative dehydrogenation of vanillin to vanillate.[1]
-
Engineering Strategy:
-
Host: E. coli (BL21) or Streptomyces sannanensis.[1]
-
Insert: fcs and ech genes (from Amycolatopsis sp.) to convert Ferulic Acid
Vanillin.[1] -
Overexpress: Native or heterologous vdh (from Pseudomonas fluorescens or Pseudomonas sp.[1] HR199) to drive the flux entirely to vanillic acid [4].[1]
-
Result: Prevention of toxic aldehyde accumulation and high-yield accumulation of the stable acid form.[1]
-
Part 4: Analytical Methodologies
Accurate quantification requires separating vanillic acid from structurally similar congeners (vanillin, ferulic acid, syringic acid). The following HPLC protocol is validated for complex plant matrices.
Protocol: High-Performance Liquid Chromatography (HPLC)[4][14]
1. Sample Preparation (Plant Tissue/Oil):
-
Extraction Solvent: Methanol:Water (80:20 v/v).[1]
-
Lysis: Freeze-dry tissue; grind to fine powder.[1]
-
Process:
2. Chromatographic Conditions:
-
System: HPLC with Photodiode Array Detector (PDA/DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Temperature: 30°C.
-
Detection Wavelength: 260 nm and 290 nm (Vanillic acid
~260-290 nm).[1]
3. Mobile Phase Gradient:
-
Solvent A: 1% Acetic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, sharpening the peak).
-
Solvent B: Acetonitrile (ACN).[1]
| Time (min) | Solvent A (%) | Solvent B (%) | Phase |
| 0 | 90 | 10 | Equilibration |
| 10 | 80 | 20 | Linear Gradient |
| 20 | 60 | 40 | Elution of Vanillic Acid |
| 25 | 90 | 10 | Re-equilibration |
4. Validation Criteria:
-
Retention Time: Vanillic acid typically elutes before ferulic acid and after vanillyl alcohol due to polarity.[1]
-
Linearity:
in range 10–160 µg/mL.[1]
References
-
Pacheco-Palencia, L. A., et al. (2008).[1] Chemical composition, antioxidant properties, and thermal stability of a phytochemical enriched oil from Acai (Euterpe oleracea Mart.).[1][2] Journal of Agricultural and Food Chemistry.[1] Link
-
Liao, J., et al. (2022).[1] Vanillic Acid as a Promising Xanthine Oxidase Inhibitor: Extraction from Amomum villosum Lour.[1] Molecules.[1][5][6][7][12][14][15][16][17] Link
-
Vien Kiem Nghiem. (2020).[1][4] Simultaneous Quantitative Analysis of Five Components in Angelica sinensis. World Journal of Traditional Chinese Medicine.[1] Link
-
Overhage, J., et al. (1999).[1][18] Biotransformation of eugenol to vanillin by a mutant of Pseudomonas sp.[1][9][13] strain HR199 constructed by disruption of the vanillin dehydrogenase (vdh) gene.[1][9][13] Applied Microbiology and Biotechnology.[1][13] Link
-
Walton, N. J., et al. (2003).[1] Vanillin biosynthesis – Not as simple as it seems? Phytochemistry.[1][6][7] Link
Sources
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition, antioxidant properties, and thermal stability of a phytochemical enriched oil from Acai (Euterpe oleracea Mart.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Biological Production of Vanillin | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of vanillin as a probe drug for aldehyde oxidase and phenotyping for its activity in a Western Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical composition and antioxidant capacity of açaí (Euterpe oleracea) genotypes and commercial pulps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioengineered Enzyme Creates Natural Vanillin from Plants in One Step | Tokyo University of Science [tus.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
4-hydroxy-3-methoxybenzoic acid chemical structure and formula.
Technical Deep Dive: 4-Hydroxy-3-Methoxybenzoic Acid (Vanillic Acid)
Abstract
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of benzoic acid and a pivotal intermediate in the bioconversion of ferulic acid to vanillin.[1][2][3] Beyond its role as a flavoring precursor, it exhibits significant pharmacological potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This guide provides a comprehensive technical analysis of its chemical structure, biosynthetic pathways, pharmacological mechanisms, and validated analytical protocols for researchers in drug discovery and natural product chemistry.
Chemical Identity & Structural Analysis
Vanillic acid is an oxidized form of vanillin.[3][4][5] Its structure consists of a benzene ring substituted with a carboxylic acid group (
| Property | Data |
| IUPAC Name | 4-Hydroxy-3-methoxybenzoic acid |
| Common Name | Vanillic Acid |
| CAS Registry | 121-34-6 |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| Melting Point | 208 – 212 °C |
| pKa (Carboxyl) | ~4.16 (at 25 °C) |
| pKa (Phenol) | ~9.3 |
| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in cold water (1.5 g/L at 14°C); soluble in hot water.[1][2][5][6][7][8] |
Structural Visualization (Graphviz)
The following diagram illustrates the functional connectivity and key reactive sites of the molecule.[1]
Figure 1: Functional group topology of Vanillic Acid indicating reactive sites.[1]
Biosynthesis & Metabolic Pathways
Understanding the origin of vanillic acid is critical for both biotechnological production and metabolic profiling in humans.
A. Biotechnological Production (Plant/Microbial)
In industrial biotechnology, vanillic acid is often an intermediate in the production of biovanillin from lignin-derived ferulic acid.[1]
-
Precursor: Ferulic Acid (found in plant cell walls).[1]
-
Enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).[1]
B. Human Metabolism (Catecholamines)
While Vanillylmandelic acid (VMA) is the primary end-product of epinephrine/norepinephrine metabolism, vanillic acid is a minor metabolite and is heavily influenced by dietary intake of polyphenols (e.g., coffee, tea, fruits).[1]
Figure 2: Dual pathways of Vanillic Acid formation: Biotechnological synthesis vs. Human metabolism.[1]
Pharmacological Potential[1][9]
Vanillic acid acts as a potent therapeutic agent through several defined mechanisms.
-
Anti-Inflammatory: Inhibits the activation of NF-κB (Nuclear Factor kappa B), reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and COX-2.[1]
-
Antioxidant: Scavenges free radicals directly via its phenolic hydroxyl group and upregulates the Nrf2 signaling pathway, enhancing endogenous antioxidant enzymes (SOD, CAT, GPx).[1]
-
Neuroprotection: Modulates acetylcholinesterase (AChE) activity and reduces oxidative stress in neuronal cells, showing potential in Alzheimer’s disease models.[1]
Analytical Characterization Protocols
A. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantification of vanillic acid in biological fluids or plant extracts.[1]
-
System: Agilent 1200 Series or equivalent with DAD/UV detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 10% B (Isocratic)[1]
-
5-20 min: 10% → 40% B (Linear Gradient)
-
20-25 min: 40% → 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 260 nm (max absorption) or 280 nm.
-
Retention Time: Approximately 12–15 minutes (dependent on specific column/gradient).
B. Nuclear Magnetic Resonance (NMR) Profile
Data typically observed in DMSO-
- H NMR:
References
-
Biotechnological Production
-
Pharmacological Mechanisms
-
Physical Properties & Spectra
-
Analytical Methods (HPLC)
Sources
- 1. Vanillic acid (CAS 121-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Vanillic acid CAS#: 121-34-6 [m.chemicalbook.com]
- 3. Showing Compound Vanillic acid (FDB000846) - FooDB [foodb.ca]
- 4. Vanillic acid, 98% - 121-34-6 - Manufacturers & Suppliers in India [ottokemi.com]
- 5. Vanillic acid | 121-34-6 [chemicalbook.com]
- 6. 4-Hydroxy-3-(methoxycarbonyl)benzoic acid | C9H8O5 | CID 13222801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vanillic acid [webbook.nist.gov]
- 8. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Vanillic Acid: Molecular Mechanisms, Signaling Pathways, and Experimental Validation
Content Type: Technical Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists
Executive Summary
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of edible plants and a metabolic byproduct of vanillin.[1][2] Beyond its role as a flavoring agent, it exhibits a pleiotropic pharmacological profile defined by three core mechanisms: inhibition of the NLRP3 inflammasome/NF-κB axis , activation of AMPK-mediated metabolic regulation , and modulation of the Bcl-2/Bax apoptotic rheostat .
This guide deconstructs these mechanisms into actionable signaling pathways and provides rigorous, self-validating experimental protocols for reproducing these effects in a laboratory setting.
Chemical Profile & Pharmacokinetics
Understanding the physicochemical properties of Vanillic Acid (VA) is prerequisite to experimental design, particularly regarding solvent choice and dosing.
-
Chemical Structure: C₈H₈O₄ (MW: 168.15 g/mol ). Contains a carboxylic acid group, a methoxy group, and a hydroxyl group on a benzene ring.
-
Bioavailability: VA follows Lipinski’s Rule of Five, ensuring high oral bioavailability.
-
Metabolism:
-
Phase I: Oxidation of vanillin or demethylation of veratric acid.
-
Phase II: Rapidly conjugated with glycine or glucuronic acid in the liver.
-
Excretion: Primarily renal; half-life is short (~1–2 hours in rodents), necessitating frequent dosing or sustained-release formulations for in vivo efficacy [1].
-
Table 1: Pharmacokinetic Parameters (Rodent Models)
| Parameter | Value | Significance for Experimental Design |
| Tmax | ~30 min | Rapid absorption; collect plasma early for PK analysis. |
| Cmax | Dose-dependent | Linear kinetics up to 100 mg/kg. |
| Oral Bioavailability | >50% | Suitable for oral gavage (p.o.) studies. |
| Plasma Protein Binding | Moderate | Free fraction is sufficient for tissue distribution. |
Molecular Mechanisms of Action[3]
2.1 The Anti-Inflammatory Axis: NF-κB and NLRP3 Crosstalk
VA exerts a potent anti-inflammatory effect by targeting the "priming" and "activation" signals of the immune response.
-
NF-κB Inhibition (Priming Phase): VA prevents the phosphorylation and degradation of IκBα. This sequesters the p65/p50 NF-κB complex in the cytoplasm, blocking its nuclear translocation. Consequently, the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and the NLRP3 protein itself is suppressed [2, 3].
-
NLRP3 Inflammasome Blockade (Activation Phase): VA specifically inhibits the assembly of the NLRP3 inflammasome complex. Recent studies indicate this may occur via the STIM1 signaling axis , promoting STIM1 degradation, reducing intracellular calcium influx, and preventing the oligomerization of ASC and Caspase-1 [4, 5].
2.2 The Antioxidant & Metabolic Switch: Nrf2 and AMPK
VA acts as a metabolic regulator, shifting cellular physiology from oxidative stress to homeostasis.
-
Nrf2 Activation: VA disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to Antioxidant Response Elements (ARE). This upregulates Phase II detoxifying enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) [6].
-
AMPK Activation: In metabolic disorders (obesity/diabetes), VA increases the phosphorylation of AMPKα. Active AMPK inhibits Acetyl-CoA Carboxylase (ACC), thereby reducing lipogenesis and promoting fatty acid oxidation and mitochondrial biogenesis via PGC-1α [7, 8].
2.3 The Survival/Death Toggle: Apoptosis Regulation
VA exhibits a dual nature depending on the cell type:
-
In Cancer Cells (e.g., HCT116, HepG2): It induces apoptosis by increasing the Bax/Bcl-2 ratio , triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and Caspase-3 activation [9].
-
In Normal Neurons: It promotes survival by reducing ROS-mediated damage and stabilizing mitochondrial membrane potential [10].
Pathway Visualization
The following diagram illustrates the integrated signaling network of Vanillic Acid, highlighting the cross-talk between inflammatory inhibition and antioxidant activation.
Figure 1: Integrated signaling network of Vanillic Acid. Blue lines indicate direct pharmacological intervention points.
Rigorous Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the following protocols include critical "self-validating" steps (controls and checkpoints) often omitted in standard methods.
Protocol A: Validation of NLRP3 Inflammasome Inhibition (In Vitro)
Objective: Confirm VA inhibits the assembly/activation of NLRP3 rather than just upstream priming. Model: LPS-primed Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 cells stimulated with Nigericin (activation signal).
Step-by-Step Workflow:
-
Seeding & Priming:
-
Seed J774A.1 cells (1 x 10⁶ cells/well) in 6-well plates.
-
Control Check: Include a "Media Only" well (Negative Control).
-
Treat with LPS (1 µg/mL) for 4 hours to induce priming (expression of NLRP3 and pro-IL-1β).
-
-
Drug Treatment (The Critical Variable):
-
Remove LPS media. Wash with PBS.
-
Add Vanillic Acid (10, 30, 100 µM) in serum-free media.
-
Incubate for 1 hour before adding the activation trigger.
-
-
Activation:
-
Add Nigericin (10 µM) for 30 minutes.
-
Note: Nigericin triggers K+ efflux, causing rapid inflammasome assembly.
-
-
Protein Extraction (Self-Validating Step):
-
Supernatant: Precipitate proteins (TCA precipitation) to detect secreted mature IL-1β and Caspase-1 (p20).
-
Lysate: Extract for Pro-Caspase-1 and NLRP3.
-
Validation: If Pro-Caspase-1 is present in lysates but Cleaved Caspase-1 (p20) is absent in supernatants in VA-treated cells, inhibition of activation is confirmed.
-
-
Western Blot Analysis:
-
Target proteins: NLRP3 (118 kDa), ASC (22 kDa), Caspase-1 (45 kDa pro / 20 kDa cleaved), IL-1β (31 kDa pro / 17 kDa mature).
-
Loading Control: β-actin or GAPDH.
-
Protocol B: Assessing Mitochondrial Apoptosis in Cancer Cells
Objective: Quantify the Bax/Bcl-2 ratio shift and subsequent apoptosis. Model: HCT116 (Colorectal Cancer) or HepG2 cells.
Step-by-Step Workflow:
-
Treatment:
-
Treat cells with VA (20–100 µM) for 24 and 48 hours.
-
Positive Control: Cisplatin (5 µM).
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Stain with JC-1 dye (2 µM) for 30 min at 37°C.
-
Logic: Healthy mitochondria form red aggregates; apoptotic mitochondria (depolarized) contain green monomers.
-
Readout: Flow cytometry (FL2/FL1 ratio). A decrease in the Red/Green ratio confirms MOMP.
-
-
Immunoblotting for Apoptotic Markers:
Data Summary: Quantitative Benchmarks
The following table summarizes effective concentrations (IC50) and quantitative effects reported in key literature to serve as benchmarks for your experiments.
| Biological Target | Cell Line / Model | Effective Dose/Conc.[2] | Observed Effect | Reference |
| NLRP3 Inflammasome | J774A.1 Macrophages | 30–100 µM | ↓ IL-1β secretion by ~60%; ↓ Caspase-1 cleavage | [4, 5] |
| NF-κB Signaling | Peritoneal Macrophages | 10–50 mg/kg (in vivo) | ↓ p65 nuclear translocation; ↓ TNF-α by ~50% | [2, 11] |
| AMPK Activation | 3T3-L1 Adipocytes | 50–100 µM | ↑ p-AMPKα; ↓ Lipid accumulation by ~40% | [7] |
| Apoptosis (Cancer) | HCT116 Cells | 30 µM | ↑ Bax/Bcl-2 ratio; G1 Cell Cycle Arrest | [12] |
| Neuroprotection | HT22 Hippocampal Cells | 20 µM | ↓ ROS levels; ↑ Cell viability vs Glutamate toxicity | [13] |
References
-
Pharmacokinetics & Metabolism
-
NF-κB Inhibition
-
Inflammatory Pain & Cytokines
-
NLRP3 & STIM1 Mechanism
-
NLRP3 in Osteoarthritis
-
Nrf2/NF-κB Crosstalk
- Source: MDPI
- Title: Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals.
-
URL:[Link]
-
AMPK & Obesity
- Source: FASEB Journal / PubMed
- Title: Vanillic acid attenuates obesity via activation of the AMPK pathway and thermogenic factors in vivo and in vitro.
-
URL:[Link]
-
Metabolic Syndrome Review
-
Anticancer Mechanisms (Bax/Bcl-2)
-
Cardiovascular & Neuroprotection
-
General Pharmacological Review
- Source: Journal of Drug Delivery and Therapeutics
- Title: A Review of the Pharmacological Characteristics of Vanillic Acid.
-
URL:[Link]
-
Colorectal Cancer Specifics
- Source: PMC
- Title: Anti-tumor role and molecular mechanism of vanillic acid (Specific HCT116 d
-
URL:[Link]
-
Neuroprotection (Glutamate Toxicity)
Sources
- 1. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbsjournal.com [cbsjournal.com]
- 4. VDAC2 enables BAX to mediate apoptosis and limit tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Percutaneous absorption of vanilloids: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. The Protective Effects of Vanillic Acid on LPS-induced Acute Lung Injury by Inhibiting STIM1-mediated NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectral Characterization of 4-Hydroxy-3-Methoxybenzoic Acid (Vanillic Acid): A Technical Guide
The following technical guide details the spectral properties of 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid), designed for researchers in analytical chemistry and drug development.
CAS Registry Number: 121-34-6 Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1]
Executive Summary & Chemical Identity
4-hydroxy-3-methoxybenzoic acid, commonly known as Vanillic Acid, is a dihydroxybenzoic acid derivative used as a flavoring agent, intermediate in pharmaceutical synthesis, and a standard in metabolomics.[1] Its spectral fingerprint is defined by the interplay between the carboxylic acid moiety and the electron-donating methoxy/hydroxy groups on the benzene ring.
This guide provides a multi-modal spectral analysis (UV-Vis, FTIR, NMR, MS, Fluorescence) to serve as a reference for quality control and structural elucidation.
Analytical Workflow Strategy
The following decision tree outlines the logical progression for complete structural validation, moving from bulk property identification to atomic-level resolution.
Figure 1: Integrated spectral characterization workflow for Vanillic Acid.
UV-Vis Spectroscopy & Fluorescence
The electronic absorption of vanillic acid is heavily influenced by pH due to the ionization of the phenolic hydroxyl group (pKa ~9.3) and the carboxylic acid (pKa ~4.5).
Absorption Characteristics[2][3][4][5][6][7][8][9][10]
-
Solvent: Methanol or Ethanol[2]
-
Primary Transitions:
(aromatic ring) and (carbonyl).
| Parameter | Wavelength ( | Molar Absorptivity ( | Assignment |
| Band I | 210–218 nm | High | E2 band (Benzene ring) |
| Band II | 258–262 nm | ~10,000 M⁻¹cm⁻¹ | B band (Aromatic conjugation) |
| Band III | 290–294 nm | ~4,500 M⁻¹cm⁻¹ | R band (C=O / Auxochromes) |
Solvatochromic & pH Effects:
-
Bathochromic Shift (Red Shift): In alkaline media (pH > 10), the deprotonation of the phenolic -OH creates a phenolate anion. This increases electron density in the ring, shifting the
from ~290 nm to ~310–320 nm . -
Hyperchromic Effect: Ionization typically increases the intensity of the absorption band.
Fluorescence Properties
Vanillic acid exhibits intrinsic fluorescence, making it detectable in HPLC with fluorescence detection (HPLC-FLD).
-
Excitation Wavelength (
): 290 nm[3] -
Emission Wavelength (
): 440 nm (Broad band) -
Stokes Shift: Large (~150 nm), indicative of significant structural relaxation in the excited state.
Infrared Spectroscopy (FTIR)
The FTIR spectrum provides definitive evidence of the three key functional groups: Carboxylic Acid, Phenol, and Methoxy ether.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3450–2500 | O-H Stretch | Carboxylic Acid | Very broad "hump", often overlaps C-H. |
| 3550–3200 | O-H Stretch | Phenol | Sharp if free, broad if H-bonded. |
| 2980–2940 | C-H Stretch | Alkyl (Methoxy) | Weak intensity. |
| 1670–1690 | C=O Stretch | Carboxylic Acid | Strong, characteristic "carbonyl" peak.[4] |
| 1590–1600 | C=C Stretch | Aromatic Ring | Skeletal vibrations. |
| 1515–1525 | C=C Stretch | Aromatic Ring | "Benzenoid" band. |
| 1270–1290 | C-O Stretch | Phenolic C-O | Strong intensity. |
| 1230–1240 | C-O-C Stretch | Aryl Alkyl Ether | Asymmetric stretch of OMe. |
| 1020–1030 | O-CH₃ Stretch | Methoxy | Symmetric stretch. |
Nuclear Magnetic Resonance (NMR)
NMR data is critical for distinguishing Vanillic Acid from its isomer, Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid).
Solvent: DMSO-
¹H NMR (400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 12.60 | Broad Singlet | 1H | -COOH (Carboxylic acid) |
| 9.85 | Broad Singlet | 1H | Ar-OH (Phenolic) |
| 7.44 | Doublet ( | 1H | H-2 (Aromatic) |
| 7.41 | Doublet of Doublets ( | 1H | H-6 (Aromatic) |
| 6.84 | Doublet ( | 1H | H-5 (Aromatic) |
| 3.81 | Singlet | 3H | -OCH ₃ (Methoxy) |
Note: The coupling constant (
¹³C NMR (100 MHz, DMSO- )
| Shift ( | Carbon Type | Assignment |
| 167.3 | Quaternary (C=O) | -C OOH |
| 151.2 | Quaternary (C-O) | C-4 (Attached to OH) |
| 147.2 | Quaternary (C-O) | C-3 (Attached to OMe) |
| 123.5 | Methine (CH) | C-6 |
| 122.0 | Quaternary | C-1 (Attached to COOH) |
| 115.0 | Methine (CH) | C-5 |
| 112.8 | Methine (CH) | C-2 |
| 55.6 | Methyl (CH₃) | -OC H₃ |
Mass Spectrometry (MS)
Vanillic acid follows a distinct fragmentation pathway under Electron Ionization (EI, 70 eV). The molecular ion is stable, but characteristic losses define its fingerprint.
Fragmentation Pathway[13]
-
Molecular Ion (
): m/z 168 (Base peak or high intensity). -
Primary Loss: Loss of Methyl radical (
) or Hydroxyl radical ( ). -
Secondary Loss: Decarboxylation (loss of
or ).
Figure 2: Major fragmentation pathways in Electron Ionization Mass Spectrometry.
Key Diagnostic Ions:
-
m/z 168: Parent molecule.
-
m/z 153: Loss of methyl group from methoxy.
-
m/z 151: Acylium ion formed by loss of OH from carboxylic acid.
-
m/z 123: Guaiacol cation (loss of COOH group).
References
-
NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy- Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785: Vanillic Acid. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
PubChem. Vanillic Acid - Compound Summary. National Library of Medicine. [Link]
-
Tang, S., et al. (2020). Aqueous-Phase Photooxidation of Vanillic Acid: A Potential Source of Humic-like Substances (HULIS). ACS Earth and Space Chemistry. [Link]
-
Zamboulis, A., et al. (2019). Synthesis and Characterization of Vanillic Acid-Based Polymers. Materials Letters.[5] [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
Biological Activities of Vanillic Acid and Its Derivatives: A Mechanistic & Translational Guide
Executive Summary Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic derivative of edible plants and a metabolic byproduct of vanillin, has transcended its role as a flavoring agent to become a scaffold of significant pharmacological interest.[1][2] This technical guide analyzes the bioactivity of vanillic acid (VA) and its synthetic derivatives, focusing on their dual-regulatory role in oxidative stress (Nrf2) and inflammation (NF-κB). Designed for drug development professionals, this document details structure-activity relationships (SAR), validated experimental protocols, and the molecular causality driving its therapeutic potential in oncology and neuroprotection.
Chemical Profile & Structure-Activity Relationships (SAR)
The therapeutic efficacy of vanillic acid stems from its specific substitution pattern on the benzoic acid core. Modifications to this scaffold have yielded derivatives with enhanced lipophilicity and bioavailability.
Core Pharmacophore
-
Hydroxyl Group (C4): Critical for radical scavenging. It donates hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical.
-
Methoxy Group (C3): Increases the stability of the phenoxy radical via electron donation, enhancing antioxidant potency compared to p-hydroxybenzoic acid.
-
Carboxylic Acid (C1): The primary site for derivatization (esterification/amidation) to modulate solubility and membrane permeability.
Strategic Derivatization
| Derivative Class | Structural Modification | Functional Gain |
| Alkyl Esters | Methyl/Ethyl/Butyl vanillate | Increased lipophilicity facilitates blood-brain barrier (BBB) penetration; enhanced anti-allergic activity. |
| Amides | Vanillic acid diethylamide | Improved metabolic stability against esterases; potent respiratory stimulant activity. |
| Schiff Bases | Azomethine linkage (-C=N-) | Broadened antimicrobial spectrum; potential for metal chelation. |
| Hybrids | VA-Ferulic Acid conjugates | Synergistic antioxidant capacity; multi-target modulation (e.g., inhibiting both COX-2 and LOX). |
Mechanistic Deep Dive: The Nrf2/NF-κB Axis
The "master switch" of vanillic acid’s bioactivity is its ability to simultaneously upregulate cytoprotective pathways and downregulate pro-inflammatory cascades. This crosstalk is essential for its efficacy in cancer and neurodegeneration.
The Signaling Architecture
VA acts as a hormetic stressor . It disrupts the Keap1-Nrf2 interaction, allowing Nrf2 nuclear translocation.[[“]] Concurrently, it inhibits the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of cytokines (TNF-α, IL-6).
Figure 1: The dual-mechanistic action of Vanillic Acid. VA promotes the Nrf2-mediated antioxidant response while suppressing the NF-κB inflammatory cascade, creating a feedback loop that resolves cellular stress.
Spectrum of Biological Activities[1][4][5][6][7][8][9]
Therapeutic Applications Summary
| Activity | Primary Target/Mechanism | Key Outcome |
| Anticancer | Mitochondrial apoptosis; G1 cell cycle arrest.[4] | Reduction in tumor volume (e.g., Colon HCT116); inhibition of metastasis via MMP suppression. |
| Neuroprotection | Inhibition of RAGE/JNK pathway; Acetylcholinesterase (AChE) inhibition. | Improved cognitive function in diabetic/ischemic models; reduced amyloid-beta toxicity. |
| Antidiabetic | AMPK activation; GLUT4 translocation. | Enhanced insulin sensitivity; protection of pancreatic β-cells from glucotoxicity. |
| Antimicrobial | Membrane disruption; Efflux pump inhibition. | Synergistic effect with antibiotics against MRSA and E. coli. |
Oncology Focus
In colorectal and breast cancer models, VA derivatives have demonstrated superior efficacy to the parent compound. The mechanism involves the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering cytochrome c release. Furthermore, VA inhibits the JAK/STAT3 pathway, a critical driver of tumor angiogenesis and immune evasion.
Experimental Methodologies
To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.
Protocol A: Synthesis of Methyl Vanillate (Esterification)
Rationale: Esterification protects the carboxylic acid, increasing lipophilicity for cell-based assays.
-
Reagents: Vanillic acid (1 eq), Methanol (excess, solvent/reactant), Sulfuric acid (catalytic, 0.1 eq).
-
Reflux: Dissolve VA in methanol. Add H₂SO₄ dropwise. Reflux at 65°C for 6-8 hours.
-
Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the VA spot (lower R_f) and appearance of the ester (higher R_f).
-
Workup: Evaporate methanol. Neutralize residue with NaHCO₃ (aq). Extract with Dichloromethane (DCM).
-
Purification: Wash DCM layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.
-
Validation: ¹H NMR (CDCl₃) – Confirm singlet at ~3.9 ppm (methoxy) and ~3.8 ppm (methyl ester).
Protocol B: Quantitative DPPH Antioxidant Assay
Rationale: Determines the IC50 value for radical scavenging activity.[5]
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution must be fresh and protected from light).
-
Dilution Series: Prepare VA samples in methanol at concentrations ranging from 10 to 200 µg/mL.
-
Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.
-
Control: 1 mL Methanol + 3 mL DPPH (Absorbance ~ 0.9 at 517 nm).
-
Incubation: 30 minutes in the dark at room temperature.
-
Measurement: Read Absorbance (Abs) at 517 nm.
-
Calculation:
-
Output: Plot % Inhibition vs. Concentration to determine IC50.
Protocol C: Immunoblotting for Nuclear Translocation (NF-κB/Nrf2)
Rationale: Confirms the mechanistic action by observing protein movement between cytosol and nucleus.
-
Cell Treatment: Treat cells (e.g., RAW 264.7) with VA (e.g., 50 µM) for 2h, then stimulate with LPS (1 µg/mL) for 30 min.
-
Fractionation: Use a nuclear extraction kit to separate Cytosolic and Nuclear fractions. Crucial Step: Ensure no cross-contamination.
-
Western Blot:
-
Nuclear Fraction: Probe for Nrf2 and NF-κB p65 . Loading Control: Lamin B1 or Histone H3 .
-
Cytosolic Fraction: Probe for IκBα and Keap1 . Loading Control: β-actin or GAPDH .
-
-
Data Analysis: A positive result for VA efficacy shows increased Nuclear Nrf2 and decreased Nuclear p65 compared to the LPS-only control.
Figure 2: Screening workflow for validating Vanillic Acid derivatives. This logic gate ensures only potent and non-toxic candidates proceed to mechanistic validation.
Future Outlook & Conclusion
The clinical translation of vanillic acid is currently limited by its rapid metabolism and moderate bioavailability. Future research must focus on:
-
Nanodelivery Systems: Encapsulation in liposomes or PLGA nanoparticles to extend circulation time and target delivery to tumor microenvironments.
-
PROTACs: Designing Proteolysis Targeting Chimeras using VA as a ligand to degrade specific oncogenic proteins.
-
Combination Therapy: Utilizing VA to sensitize drug-resistant tumors to conventional chemotherapy (e.g., Doxorubicin), reducing the required dosage and associated toxicity.
References
-
Hao, X., Gao, Z., & Hu, M. (2025).[7] Anti-tumor role and molecular mechanism of vanillic acid. Discover Oncology. Link
-
Ullah, R., et al. (2020).[8] Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. International Journal of Molecular Sciences. Link
- Bezerra-Filho, C.S., et al. (2019). Vanillin and its derivatives: A review of their biological activities and potential pharmacological applications. Journal of Pharmacy and Pharmacology.
-
Tai, A., Sawano, T., & Ito, H. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry.[9] Link
-
Khoshnam, S.E., et al. (2017). Neuroprotective effects of vanillic acid against focal cerebral ischemia-reperfusion injury in rat. Journal of Stroke and Cerebrovascular Diseases. Link
- Salau, V.F., et al. (2020).
-
Kim, M.C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Lipid Peroxidation and Antioxidant Status in Vanillic Acid Treated 7,12-Dimethylbenz[a]anthracene Induced Hamster Buccal Pouch Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Vanillic Acid – Mechanistic Architecture & Therapeutic Validation
Executive Summary
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) represents a pivotal phenolic intermediate with a dual-function pharmacological profile. Unlike non-specific radical scavengers, vanillic acid (VA) acts as a specific signaling modulator, simultaneously upregulating the Nrf2/HO-1 antioxidant axis while suppressing the NF-κB/NLRP3 inflammatory cascade .
This guide provides a rigorous technical analysis of VA’s molecular mechanisms, supported by validated experimental protocols. It is designed for researchers seeking to transition VA from in vitro characterization to preclinical therapeutic development, specifically in the context of neuroprotection, hepatic health, and chronic inflammatory management.
Molecular Characterization & Pharmacokinetics[1]
Structure-Activity Relationship (SAR)
VA is a dihydroxybenzoic acid derivative.[1] Its efficacy stems from two structural moieties:
-
Phenolic Hydroxyl Group (4-OH): The primary site for radical scavenging (hydrogen atom transfer).
-
Methoxy Group (3-OCH₃): Increases lipophilicity compared to protocatechuic acid, enhancing cellular membrane penetration and blood-brain barrier (BBB) permeability.
Pharmacokinetic Profile
-
Absorption: Rapidly absorbed in the gastrointestinal tract via passive diffusion and monocarboxylic acid transporters (MCTs).
-
Metabolism: Primarily metabolized in the liver to vanilloylglycine via glycine conjugation.
-
Bioavailability: Moderate. While plasma half-life is relatively short (< 2 hours in rodent models), its tissue distribution is extensive, reaching peak concentrations in the liver and kidney within 30 minutes post-administration.
Mechanistic Architecture: The Dual-Signal Hypothesis
VA does not merely scavenge radicals stoichiometrically; it functions as an electrophilic response modulator.
The Antioxidant Axis (Nrf2/HO-1)
VA disrupts the Keap1-Nrf2 cytosolic complex. By modifying reactive cysteine residues on Keap1, VA facilitates the nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of:
-
Heme Oxygenase-1 (HO-1): Catalyzes heme degradation to biliverdin/bilirubin (potent endogenous antioxidants).
-
SOD/CAT/GPx: First-line enzymatic defense systems.
The Anti-Inflammatory Axis (NF-κB & NLRP3)
VA exerts a "braking" effect on inflammation via two checkpoints:
-
NF-κB Inhibition: VA blocks the phosphorylation of IKK, preventing the degradation of IκBα. This sequesters the p65/p50 complex in the cytoplasm, halting pro-inflammatory cytokine transcription.
-
NLRP3 Inflammasome Blockade: Recent data indicates VA promotes the degradation of STIM1, a calcium sensor essential for NLRP3 assembly, thereby preventing the maturation of Caspase-1 and IL-1β.
Pathway Visualization
The following diagram illustrates the cross-talk between these pathways.
Figure 1: Mechanistic schematic showing Vanillic Acid (VA) activating the antioxidant Nrf2 pathway while simultaneously inhibiting the inflammatory NF-κB and NLRP3 pathways.
Preclinical Validation & Therapeutic Efficacy
The following table summarizes key preclinical studies demonstrating VA's efficacy across different organ systems.
| Disease Model | Species/Cell Line | Effective Dose | Mechanism Validated | Outcome |
| Acute Lung Injury | Mice (LPS-induced) | 30 mg/kg (Oral) | NLRP3 inhibition, STIM1 degradation | Reduced pulmonary edema, decreased IL-1β/IL-18. |
| Osteoarthritis | Rat (MIA-induced) | 30 mg/kg (Oral) | NF-κB suppression | Reduced synovitis, pain behavior, and cartilage degradation. |
| Liver Fibrosis | Rat (CCl4-induced) | 50-100 mg/kg | Nrf2 activation, TGF-β1 inhibition | Lowered ALT/AST, reduced collagen deposition. |
| Neuroinflammation | Mice (LPS-induced) | 10-30 mg/kg | Amyloid-beta reduction, NF-κB blockade | Improved memory retention, reduced microglial activation. |
| Colitis | Mice (DSS-induced) | 20-50 mg/kg | IL-6/TNF-α reduction | Preserved colon length, reduced macroscopic damage score. |
Experimental Protocols for Validation
To ensure scientific integrity, researchers must use self-validating protocols. The following workflow describes the assessment of Anti-Inflammatory activity in macrophages, a standard screening assay.
Protocol: Cellular Anti-Inflammatory Assay (RAW 264.7)
Objective: Quantify VA-mediated inhibition of NO and Cytokines in LPS-stimulated macrophages.
Critical Control: MTT Assay must be performed in parallel to ensure reduced cytokine levels are due to pathway inhibition, not cell death.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells at
cells/well in 96-well plates (for NO/MTT) and 6-well plates (for Western Blot). -
Incubate for 24h at 37°C, 5% CO₂.
-
-
Pre-Treatment:
-
Treat cells with Vanillic Acid (concentrations: 10, 30, 100 μM) for 1 hour prior to induction.
-
Note: Pre-treatment is crucial to prime the Nrf2 system before the inflammatory insult.
-
-
Induction:
-
Add Lipopolysaccharide (LPS) (final conc: 1 μg/mL).
-
Incubate for 18–24 hours.
-
-
Analysis Phase (Multiplex):
-
Supernatant A (NO): Mix 100 μL supernatant + 100 μL Griess Reagent. Read Absorbance at 540 nm.
-
Supernatant B (Cytokines): Use ELISA kits for TNF-α and IL-6.
-
Cell Monolayer (Viability): Wash cells, add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read at 570 nm.[3]
-
Cell Lysate (Mechanism): Extract protein for Western Blot (Target: p-NF-κB p65, Nrf2, HO-1).
-
Workflow Visualization
Figure 2: Experimental workflow for validating Vanillic Acid's anti-inflammatory mechanism in vitro, ensuring viability controls (MTT) are paired with functional assays.
References
-
Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products.
-
Kim, M. C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages.[4] Immunopharmacology and Immunotoxicology.
-
Huang, J., et al. (2019). Vanillic acid attenuates cartilage degeneration by regulating the MAPK and PI3K/AKT/NF-κB pathways.[5][6] International Immunopharmacology.
-
Ullah, A., et al. (2020). Vanillic acid protects against lipopolysaccharide-induced neuroinflammation and cognitive impairment in mice. Journal of Neuroinflammation.
-
Yao, X., et al. (2020). Vanillic acid alleviates acute lung injury through the inhibition of NLRP3 inflammasome activation. Biochemical and Biophysical Research Communications.
Sources
- 1. Vanillic acid - Wikipedia [en.wikipedia.org]
- 2. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Vanillic Acid Reduces Pain-Related Behavior in Knee Osteoarthritis Rats Through the Inhibition of NLRP3 Inflammasome-Related Synovitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 4-Hydroxy-3-Methoxybenzoic Acid: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Therapeutic Promise of a Ubiquitous Phenolic Acid
4-hydroxy-3-methoxybenzoic acid, more commonly known as vanillic acid (VA), is a naturally occurring phenolic compound found throughout the plant kingdom and is a key oxidative metabolite of vanillin.[1] Beyond its role as a flavoring agent, a growing body of preclinical evidence has illuminated its significant and diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of vanillic acid, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning its bioactivity, present robust experimental data, and provide detailed protocols to facilitate further investigation into this promising molecule.
Vanillic acid's simple chemical structure, favorable physicochemical properties, and excellent safety profile make it an attractive candidate for pharmaceutical development.[1] Its demonstrated efficacy in models of oxidative stress, inflammation, cancer, and metabolic disorders warrants a closer examination of its molecular targets and signaling pathways. This guide will synthesize the current understanding of vanillic acid's pharmacological landscape, providing a solid foundation for its potential translation into novel therapeutic strategies.
Antioxidant Properties: A Primary Defense Against Cellular Damage
One of the most well-established properties of vanillic acid is its potent antioxidant activity.[1] This activity is largely attributed to its phenolic structure, which enables it to effectively scavenge free radicals and reduce oxidative stress, a key contributor to a multitude of chronic diseases.[1]
Mechanism of Action: Quenching Reactive Oxygen Species
Vanillic acid's antioxidant effects are mediated through several mechanisms:
-
Direct Radical Scavenging: The hydroxyl group on the aromatic ring of vanillic acid can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting the damaging chain reactions of lipid peroxidation and other oxidative processes.
-
Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that vanillic acid can upregulate the expression and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2] This bolstering of the cell's natural defense system provides sustained protection against oxidative insults.
-
Modulation of Nrf2 Signaling: Vanillic acid has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, further highlighting the comprehensive nature of vanillic acid's antioxidant response.
Quantitative Antioxidant Activity
The antioxidant capacity of vanillic acid has been quantified using various standard assays. The following table summarizes representative data, providing a comparative measure of its efficacy.
| Assay | Metric | Result | Reference |
| DPPH Radical Scavenging | EC50 | 2.69 mg/mL | [4] |
| FRAP (Ferric Reducing Antioxidant Power) | µgAAE/mg | 235.77 ± 0.11 | [4] |
| ORAC (Oxygen Radical Absorbance Capacity) | µM Trolox Equivalents (TE) | 50 - 92 (at 5 µM) | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for determining the free radical scavenging activity of vanillic acid using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
4-hydroxy-3-methoxybenzoic acid (Vanillic Acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Spectrophotometer or microplate reader
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Vanillic Acid Solutions: Prepare a series of concentrations of vanillic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each vanillic acid concentration to the wells.
-
Initiation of Reaction: Add a specific volume of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of EC50: The EC50 value (the concentration of vanillic acid required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of vanillic acid.[4]
Anti-Inflammatory Effects: Modulating Key Signaling Cascades
Chronic inflammation is a hallmark of numerous diseases, and vanillic acid has demonstrated significant anti-inflammatory properties in various preclinical models.[1][4] Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.
Mechanism of Action: Targeting Inflammatory Mediators and Pathways
Vanillic acid exerts its anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators:
-
Inhibition of NF-κB Signaling: Vanillic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4][6] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]
-
Downregulation of Pro-inflammatory Cytokines: As a consequence of NF-κB inhibition, vanillic acid reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][7][8]
-
Inhibition of Inflammatory Enzymes: Vanillic acid can also inhibit the activity of key enzymes involved in the inflammatory process, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6] This leads to a decrease in the production of prostaglandins and nitric oxide, respectively, both of which are potent inflammatory mediators.
Signaling Pathway: Vanillic Acid's Inhibition of the NF-κB Pathway
Caption: Vanillic acid inhibits the NF-κB signaling pathway.
Experimental Protocol: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory activity of vanillic acid by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Vanillic Acid
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of vanillic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.
Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth
Vanillic acid has emerged as a promising candidate in cancer research due to its ability to inhibit the proliferation of various cancer cell types and induce apoptosis.[1][9] Its anticancer effects are attributed to the modulation of multiple signaling pathways that are critical for tumor growth and survival.
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
-
Induction of Apoptosis: Vanillic acid can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9] It has been shown to modulate the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[10]
-
Cell Cycle Arrest: Vanillic acid can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby preventing the uncontrolled division of cancer cells.[11]
-
Inhibition of PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Vanillic acid has been demonstrated to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to a reduction in cancer cell proliferation.[9][10]
-
Inhibition of JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling route involved in cancer cell proliferation and survival. Vanillic acid has been found to suppress the activation of this pathway.[10]
Signaling Pathway: Vanillic Acid's Impact on the PI3K/Akt/mTOR Pathway
Caption: Vanillic acid inhibits the PI3K/Akt/mTOR signaling pathway.
Quantitative Anticancer Activity
The cytotoxic effects of vanillic acid have been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KKU-100 | Cholangiocarcinoma | 1508 | [4] |
| HepG2 | Hepatocellular Carcinoma | 634.3 | [4] |
| HCT116 | Colon Cancer | >2000 | [11] |
| LN229 | Glioblastoma | ~16.5 (98 µM) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vanillic Acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of vanillic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the vanillic acid concentration.[13]
Neuroprotective Potential: A Shield Against Neurodegeneration
Vanillic acid has shown promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][14] Its ability to combat oxidative stress and neuroinflammation, key pathological features of these conditions, underscores its therapeutic potential in this area.
Mechanism of Action: Combating Neuroinflammation and Amyloid-Beta Toxicity
-
Reduction of Neuroinflammation: Vanillic acid can cross the blood-brain barrier and exert its anti-inflammatory effects within the central nervous system. It has been shown to inhibit the activation of microglia and astrocytes, the primary immune cells of the brain, and reduce the production of pro-inflammatory mediators.[2]
-
Protection Against Amyloid-Beta (Aβ) Toxicity: In models of Alzheimer's disease, vanillic acid has been found to protect neurons from the toxic effects of Aβ peptides. It can reduce Aβ-induced oxidative stress, apoptosis, and synaptic dysfunction.[15]
Experimental Workflow: In Vitro Aβ-Induced Neurotoxicity Model
Caption: Workflow for assessing the neuroprotective effects of vanillic acid.
Hepatoprotective and Antidiabetic Activities: Addressing Metabolic Disorders
Vanillic acid has also demonstrated significant potential in the management of metabolic disorders, including liver injury and diabetes.[11][16]
Hepatoprotective Effects
In animal models of chemically-induced liver damage (e.g., using carbon tetrachloride, CCl4), vanillic acid has been shown to protect the liver by:
-
Reducing Liver Enzyme Levels: It significantly decreases the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.[11][17]
-
Attenuating Oxidative Stress: Vanillic acid's antioxidant properties help to mitigate the oxidative stress that plays a central role in CCl4-induced hepatotoxicity.[17]
-
Suppressing Hepatic Fibrosis: It can inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[17]
Antidiabetic Effects
In models of streptozotocin (STZ)-induced diabetes, vanillic acid has been found to:
-
Lower Blood Glucose Levels: It can significantly reduce hyperglycemia.[16]
-
Improve Insulin Sensitivity: Vanillic acid can enhance insulin signaling pathways.[16]
-
Protect Against Diabetic Complications: Its antioxidant and anti-inflammatory properties may help to mitigate long-term diabetic complications such as nephropathy and neuropathy.[16]
Conclusion and Future Directions
The comprehensive body of preclinical evidence presented in this guide strongly supports the significant pharmacological potential of 4-hydroxy-3-methoxybenzoic acid. Its multifaceted activities, encompassing antioxidant, anti-inflammatory, anticancer, neuroprotective, hepatoprotective, and antidiabetic effects, position it as a highly promising candidate for further drug development. The well-characterized mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, provide a solid rationale for its therapeutic applications.
While the in vitro and in vivo data are compelling, further research is warranted to fully elucidate its therapeutic potential in humans. Future studies should focus on:
-
Clinical Trials: Well-designed clinical trials are essential to validate the efficacy and safety of vanillic acid in various disease contexts.
-
Pharmacokinetic and Bioavailability Studies: A thorough understanding of its absorption, distribution, metabolism, and excretion in humans is crucial for optimizing dosing and delivery.
-
Development of Novel Formulations: Innovative drug delivery systems could enhance the bioavailability and target-specific delivery of vanillic acid, thereby improving its therapeutic index.
References
- Vanillic Acid Suppresses Proliferation and Induces Apoptosis of Gastrointestinal Cancer Cells via Inhibition of mTOR Expre. (2025). Sci Ess J, 41(1).
- Anti-tumor role and molecular mechanism of vanillic acid. (2025). Journal of Drug Targeting.
- Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Effect of Vanillic Acid in Streptozotocin Induced Diabetic Neuropathy. (2020). Asian Journal of Biological and Life Sciences, 9(3).
- Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. (2025). Journal of the American College of Nutrition.
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (2024). Molecules, 29(20), 4756.
- Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. (2017). Cytotherapy, 19(1), 21-33.
- The Antioxidant and Antidiabetic Activity of Vanillic Acid and Vanillic Acid-Coated Silver Nanoparticles in Streptozotocin-Induced Diabetic Male R
- Vanillic acid attenuates Aβ1-42-induced oxidative stress and cognitive impairment in mice. (2017). Cytotherapy, 19(1), 21-33.
- Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. (2009). Journal of Agricultural and Food Chemistry, 57(6), 2569-2576.
- Hepatoprotective Effect of Syringic Acid and Vanillic Acid on CCl4-Induced Liver Injury. (n.d.).
- Evaluation of the vanillin treatment on migration and anchorage-independent growth of glioblastoma cell line. (2023). Journal of Applied Biology & Biotechnology, 11(6), 1-6.
- Vanillic acid attenuates amyloid β1-40-induced long-term potentiation deficit in male rats: an in vivo investigation. (2021). Neurological Research, 43(7), 562-569.
- Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells. (2019). International Journal of Molecular Sciences, 20(3), 465.
- Hepatoprotective effect of syringic acid and vanillic acid on CCl4-induced liver injury. (n.d.). PubMed.
- Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (2011). Immunopharmacology and Immunotoxicology, 33(3), 525-532.
- Enhancement of the Protective Activity of Vanillic Acid against Tetrachloro-Carbon (CCl4) Hepatotoxicity in Male Rats by the Synthesis of Silver Nanoparticles (AgNPs). (2022). Molecules, 27(23), 8308.
- The Antioxidant and Antidiabetic Activity of Vanillic Acid and Vanillic Acid-Coated Silver Nanoparticles in Streptozotocin-Induced Diabetic Male R
- Enhancement of the Protective Activity of Vanillic Acid against Tetrachloro-Carbon (CCl4) Hepatotoxicity in Male Rats by the Synthesis of Silver Nanoparticles (AgNPs). (2025). Molecules, 30(1), 1.
- Application Notes and Protocols: Determination of IC50 Values for Anticancer Agent 28. (n.d.). BenchChem.
- Nephroprotective effect of Vanillic acid in STZ-induced diabetic rats. (2021). Inflammopharmacology, 29(4), 1123-1136.
- Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. (2012).
- MTT Cell Assay Protocol. (n.d.).
- DPPH Assay. (n.d.). Scribd.
- AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID. (n.d.). Plant Archives.
- In vitro model of neurotoxicity of Abeta 1-42 and neuroprotection by a pentapeptide: irreversible events during the first hour. (2004). Neurobiology of Disease, 17(3), 507-515.
- Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. (2020). International Journal of Molecular Sciences, 22(1), 133.
- What will be the best way to test NFkb activation via western blot? (2024).
- Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. (2023). The Professional Medical Journal, 30(07), 932-936.
- Vanillic acid exerts analgesic and anti-inflammatory effects that depend on the inhibition of neutrophils, oxidative stress, cytokines, and NF-κB channels. (2025).
- Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. (2022). Antioxidants, 11(9), 1784.
- Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ). (n.d.). NEUROFIT.
- Effective Dose Regimen of Streptozotocin for Inducing Diabetes in a Rat Model. (2024). Iranian Journal of Veterinary Medicine, 18(3).
- Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019).
- Antioxidant activity of individual phenolic acids at different concentrations using the FRAP and ORAC methods. (n.d.).
- Antioxidant Capacity in Vanilla Extracts Obtained by Applying Focused Microwaves. (n.d.).
- Vanillic Acid: An Antioxidant used in Preventing Browning Process in Pear (Pyruscommunisl.) Juice. (2021). IOP Conference Series: Earth and Environmental Science, 735(1), 012028.
- Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflamm
-
NF-κB. (n.d.). In Wikipedia. Retrieved from [Link]
- NF-κB signaling. (n.d.).
- (PDF) Paper-based DPPH Assay for Antioxidant Activity Analysis. (2018).
- The NF-kB Signaling Pathway. (n.d.).
- Combretum hypopilinum exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 murine macrophages through inhibition of. (2023). Journal of Applied Pharmaceutical Science.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.
- Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (n.d.). PubMed.
- Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). Semantic Scholar.
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- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
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Methodological & Application
Synthesis of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid from vanillin.
This guide details the synthesis of 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid (CAS: 1261901-65-8) starting from Vanillin .
Executive Summary
The target molecule, a biaryl carboxylic acid, represents a critical scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers and liquid crystal intermediates. While direct oxidative coupling of phenols is possible, it often suffers from poor regioselectivity and low yields due to radical polymerization.
To ensure scientific integrity and reproducibility , this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This route offers superior regiocontrol, high functional group tolerance, and scalability. The synthesis proceeds through a 5-step sequence:
-
Oxidation of Vanillin to Vanillic Acid.
-
Esterification to protect the carboxylic acid.
-
Triflation to activate the phenolic position.
-
Suzuki Coupling to install the 4-hydroxyphenyl moiety (protected).
-
Global Deprotection to yield the final acid.
Part 1: Strategic Retrosynthesis & Pathway Analysis
The core challenge is the formation of the biaryl C-C bond at the 4-position of the vanillin ring. The 4-hydroxyl group of vanillin is a nucleophile; to act as an electrophile in a cross-coupling reaction, it must be converted into a leaving group (triflate).
Pathway Logic:
-
Why Oxidation First? The aldehyde is reactive and prone to side reactions during triflation and coupling. Converting it to a methyl ester (via the acid) protects it and directs the coupling electronically.
-
Why Triflate? Aryl triflates are highly reactive partners for Suzuki coupling, often superior to aryl chlorides for electron-rich rings like vanillin.
-
Why Benzyl Protection? Using 4-(benzyloxy)phenylboronic acid prevents catalyst poisoning by the free phenol and allows for clean, simultaneous deprotection if desired, or sequential deprotection.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from Vanillin to the Target Biaryl Acid.[1][2]
Part 2: Detailed Experimental Protocols
Step 1: Oxidation of Vanillin to Vanillic Acid
Rationale: Pinnick oxidation is chosen for its mild conditions and lack of over-oxidation byproducts common with permanganate.
-
Reagents: Vanillin (10.0 g, 65.7 mmol), Sodium Chlorite (NaClO₂, 9.0 g), Hydrogen Peroxide (30%, 10 mL), NaH₂PO₄ buffer.
-
Protocol:
-
Dissolve vanillin in MeCN:H₂O (1:1, 100 mL). Add NaH₂PO₄ (0.2 eq) to buffer pH ~4-5.
-
Cool to 0°C. Add H₂O₂ followed by dropwise addition of NaClO₂ solution over 30 mins.
-
Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) will disappear; acid stays at baseline or streaks.
-
Quench: Add Na₂SO₃ to destroy excess oxidant.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄.
-
Yield: ~90-95% (White solid).
-
Step 2: Esterification (Methyl Vanillate)
Rationale: Protects the carboxylic acid and improves solubility for the subsequent lipophilic steps.
-
Reagents: Vanillic Acid (from Step 1), Methanol (dry), H₂SO₄ (cat.).
-
Protocol:
-
Reflux Vanillic Acid in MeOH (100 mL) with 0.5 mL conc. H₂SO₄ for 4 hours.
-
Concentrate in vacuo.[3] Redissolve in EtOAc, wash with sat. NaHCO₃ (removes unreacted acid).
-
Dry and concentrate.
-
Yield: ~95% (Crystalline solid).
-
Step 3: Phenol Activation (Triflation)
Critical Control Point: Moisture sensitivity. Tf₂O hydrolyzes rapidly. Use strictly anhydrous conditions.
-
Reagents: Methyl Vanillate (5.0 g, 27.4 mmol), Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq), Pyridine (2.0 eq), DCM (anhydrous).
-
Protocol:
-
Dissolve Methyl Vanillate and Pyridine in dry DCM (50 mL) under Nitrogen/Argon. Cool to -78°C (or -10°C if -78°C is unavailable, but selectivity drops).
-
Add Tf₂O dropwise via syringe. The reaction is exothermic.
-
Allow to warm to 0°C over 2 hours.
-
Validation: TLC (Hexane:EtOAc 4:1). Product is less polar than starting phenol.
-
Workup: Quench with ice water. Wash organic layer with 0.1N HCl (remove pyridine), then NaHCO₃.
-
Product: Methyl 3-methoxy-4-(trifluoromethanesulfonyloxy)benzoate. Use immediately or store in freezer.
-
Step 4: Suzuki-Miyaura Cross-Coupling
Rationale: This step constructs the biaryl core. We use 4-(benzyloxy)phenylboronic acid to introduce the protected phenol.
-
Reagents: Triflate (Step 3, 1.0 eq), 4-(Benzyloxy)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (3 mol%), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane : Water (4:1, degassed).
-
Protocol:
-
Charge a flask with Triflate, Boronic Acid, Base, and Catalyst.
-
Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy here.
-
Add degassed solvents. Heat to 80-90°C for 4-6 hours.
-
Validation: Reaction turns black (Pd precipitation) upon completion. TLC shows a fluorescent blue spot (biaryl).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Intermediate: Methyl 4-(4-(benzyloxy)phenyl)-3-methoxybenzoate.
-
Step 5: Global Deprotection (Hydrolysis & Hydrogenolysis)
Rationale: Sequential removal of the methyl ester and benzyl ether.
-
Sub-step A (Hydrolysis):
-
Sub-step B (Hydrogenolysis):
-
Dissolve the acid in MeOH (or EtOH/EtOAc if solubility is poor).
-
Add Pd/C (10% wt, 10 mol%). Stir under H₂ balloon (1 atm) for 4-12h.
-
Filter through Celite to remove Pd. Concentrate.
-
Final Product: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.
-
Part 3: Validation & Quality Control
Key Analytical Data
| Parameter | Specification | Method |
| Appearance | Off-white to beige powder | Visual |
| Purity | >98% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| 1H NMR (DMSO-d6) | δ 12.8 (br s, 1H, COOH), 9.6 (s, 1H, OH), 7.6-7.5 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, OMe).[4] | 400 MHz NMR |
| Mass Spec | [M-H]- = 243.07 | LC-MS (ESI Negative) |
Troubleshooting Guide
-
Low Yield in Suzuki: Often due to oxygen poisoning. Ensure rigorous degassing (sparging with Ar for 15 mins).
-
Incomplete Triflation: Ensure Tf₂O is fresh. If the liquid is brown/black, distill it or buy fresh.
-
Product Solubility: The final acid is sparingly soluble in water but soluble in DMSO/MeOH. Recrystallize from EtOH/Water if needed.
References
-
Pinnick Oxidation of Aldehydes
-
Bal, B. S.; Childers, W. E.; Pinnick, H. W. Tetrahedron1981 , 37, 2091-2096.
-
-
Triflation of Phenols
-
Suzuki-Miyaura Coupling on Aryl Triflates
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483.
-
-
Biaryl Synthesis from Vanillin Derivatives
-
Lerrick, I.; Purwono, B.; Matsjeh, S. Indonesian J. Chem.2008 , 8, 237-241. (Vanillin derivatization context).
-
Sources
Protocol for vanillic acid extraction from plant material.
An Application Guide for the Extraction, Purification, and Quantification of Vanillic Acid from Botanical Matrices
Abstract
Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a dihydroxybenzoic acid, is a significant phenolic compound found throughout the plant kingdom and serves as an intermediate in the biosynthesis of vanillin.[1] Its potent antioxidant, anti-inflammatory, and neuroprotective properties have made it a compound of high interest for the pharmaceutical, cosmetic, and food industries.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction, purification, and quantification of vanillic acid from various plant materials. We delve into the causality behind methodological choices, from initial sample preparation to final analytical validation, emphasizing the principles of green chemistry and procedural robustness.
Introduction: The Rationale for a Methodical Approach
The extraction of a specific phytochemical like vanillic acid from a complex botanical matrix is a multi-stage process where success is predicated on a clear understanding of the underlying chemistry. Plant tissues contain a diverse array of molecules—pigments, lipids, sugars, and other phenolic compounds—that can interfere with isolation and quantification.[3] Therefore, a robust protocol is not merely a sequence of steps but a self-validating system designed to maximize yield and purity while ensuring the structural integrity of the target analyte.
This guide will explore and compare conventional and modern extraction techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE). It will further detail protocols for post-extraction purification and conclude with the gold-standard method for quantification: High-Performance Liquid Chromatography (HPLC).
Pre-Analytical Phase: Foundational Sample Preparation
The quality of the final analytical result is inextricably linked to the integrity of the initial sample preparation. This phase aims to create a homogenous, high-surface-area sample that is amenable to solvent penetration.
Protocol 2.1: General Plant Material Preparation
-
Collection & Drying: Harvest the desired plant part (e.g., leaves, roots, seeds). To prevent enzymatic degradation of phenolic compounds, immediately process or dry the material. Lyophilization (freeze-drying) is ideal for preserving thermolabile compounds. Alternatively, oven drying at a controlled, low temperature (40-50°C) until constant weight is achieved is a common practice.
-
Size Reduction: Grind the dried plant material into a fine, consistent powder (e.g., to pass through a 40-60 mesh sieve). This dramatically increases the surface area available for solvent interaction, which is a critical parameter for extraction efficiency.
-
Storage: Store the resulting powder in an airtight, light-proof container at low temperature (-20°C is preferable) to minimize degradation prior to extraction.
Extraction Methodologies: Liberating Vanillic Acid from the Matrix
The choice of extraction method is a balance of efficiency, cost, time, and environmental impact. Vanillic acid's polarity makes it soluble in polar solvents; aqueous mixtures of ethanol, methanol, or acetone are commonly employed due to their high extraction efficiency for phenolic compounds.[4][5]
Conventional Solvent Extraction (Maceration)
This foundational technique relies on soaking the plant material in a solvent to diffuse the analyte into the liquid phase.
-
Causality: The process is driven by the concentration gradient between the plant matrix and the solvent. It is simple but often requires long extraction times and large solvent volumes.
-
Protocol:
-
Weigh 10 g of powdered plant material into an Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (v/v). A solid-to-liquid ratio of 1:10 is a common starting point.[4]
-
Seal the flask and place it on an orbital shaker at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the crude extract) for further processing.
-
Ultrasound-Assisted Extraction (UAE): A Green, Efficient Alternative
UAE utilizes high-frequency sound waves to enhance extraction, operating on the principle of acoustic cavitation.[6]
-
Causality & Mechanism: Ultrasound waves passing through the solvent create microscopic bubbles. The rapid collapse of these bubbles near the plant cell walls generates powerful shockwaves and microjets.[7] This mechanical stress disrupts the cell structure, creating pores and fragmenting the matrix, which significantly accelerates solvent penetration and the release of intracellular contents.[6] This process is highly efficient and can be performed at lower temperatures, preserving thermosensitive compounds.[8][9]
Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).
-
Protocol 3.2: UAE of Vanillic Acid
-
Place 10 g of powdered plant material into a 250 mL beaker.
-
Add 100 mL of 70% ethanol.
-
Insert an ultrasonic probe (or place the beaker in an ultrasonic bath).
-
Sonicate for 30 minutes at a frequency of 20-40 kHz and a controlled temperature (e.g., 40°C).
-
Filter the resulting slurry to separate the crude extract from the solid residue.
-
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid extraction.
-
Causality: Microwaves cause the polar molecules within the solvent and residual water in the plant tissue to oscillate rapidly. This generates intense heat and pressure inside the plant cells, causing them to rupture and release their contents into the surrounding solvent.[10] This method is known for its speed and efficiency.[11][12]
-
Protocol 3.3: MAE of Vanillic Acid
-
Place 5 g of powdered plant material in a specialized microwave extraction vessel.
-
Add 50 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate at a set power (e.g., 400 W) for a short duration (e.g., 5-10 minutes), with a controlled temperature limit (e.g., 60°C).[11]
-
Allow the vessel to cool before opening.
-
Filter the contents to obtain the crude extract.
-
Enzyme-Assisted Extraction (EAE)
EAE is a highly specific method that uses enzymes to degrade the plant cell wall, facilitating the release of target compounds.
-
Causality: Enzymes such as cellulases and pectinases specifically catalyze the hydrolysis of cellulose and pectin, the main structural components of the plant cell wall.[13][14] This targeted degradation creates pores and breaks down the structural barrier, releasing the entrapped vanillic acid under mild pH and temperature conditions, which minimizes analyte degradation.[15]
-
Protocol 3.4: EAE of Vanillic Acid
-
Disperse 10 g of powdered plant material in 100 mL of a suitable buffer (e.g., citrate buffer, pH 4.0-5.0).
-
Add a commercially available enzyme preparation (e.g., a cellulase complex).
-
Incubate the mixture in a shaking water bath at the enzyme's optimal temperature (e.g., 50°C) for several hours (e.g., 6-8 hours).[15]
-
Inactivate the enzymes by heating the mixture to 90°C for 10 minutes.
-
Add an equal volume of absolute ethanol to precipitate polysaccharides and aid in extraction.
-
Filter the mixture to recover the vanillic acid-rich extract.
-
Table 1: Comparison of Extraction Methodologies
| Parameter | Maceration | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Enzyme-Assisted (EAE) |
| Principle | Passive Diffusion | Acoustic Cavitation | Dielectric Heating | Cell Wall Hydrolysis |
| Typical Time | 12-48 hours | 15-60 minutes | 5-20 minutes | 4-12 hours |
| Temperature | Ambient | Low to Moderate (30-60°C) | Moderate to High (50-100°C) | Mild (40-60°C)[15] |
| Solvent Usage | High | Reduced | Reduced | Primarily Aqueous Buffer |
| Efficiency | Low to Moderate | High | High | High, Very Specific |
| Advantages | Simple, low cost | Fast, efficient, good for thermolabile compounds[8] | Very fast, highly efficient[11] | High specificity, mild conditions |
| Disadvantages | Slow, inefficient | Initial equipment cost | Specialized vessels, potential for thermal degradation | Enzyme cost, longer time than UAE/MAE |
Post-Extraction: Purification of the Crude Extract
Crude extracts require purification to remove co-extracted interferents. A common and effective method is pH-based liquid-liquid extraction.
-
Causality & Mechanism: Vanillic acid is a carboxylic acid. At a basic pH, its carboxylic acid group deprotonates to form a water-soluble carboxylate salt (vanillate). At an acidic pH, it is protonated and becomes significantly more soluble in moderately polar organic solvents. This pH-dependent solubility allows for its separation from neutral and basic impurities.
Caption: Workflow for Liquid-Liquid Extraction Purification.
Protocol 4.1: Acid-Base Liquid-Liquid Extraction
-
Evaporate the solvent from the crude extract under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake vigorously, venting frequently. Allow the layers to separate. The deprotonated vanillic acid will move into the aqueous layer.
-
Drain and collect the lower aqueous layer. Repeat the extraction of the organic layer twice more with fresh NaHCO₃ solution.
-
Combine all aqueous extracts and slowly acidify to pH 2-3 with dilute HCl while stirring. Vanillic acid will precipitate out or can be extracted.
-
Extract the acidified aqueous solution three times with fresh ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified vanillic acid.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for the accurate quantification of vanillic acid.[11][16] A reversed-phase C18 column is typically used, where the nonpolar stationary phase separates compounds based on their polarity.
Protocol 5.1: HPLC Analysis of Vanillic Acid
-
Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution is often used for complex extracts.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 260 nm or 280 nm.[18]
-
Quantification:
-
Prepare a stock solution of a certified vanillic acid standard in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Inject the standards to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.999.[4][10]
-
Prepare the purified extract sample at a known concentration in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Determine the concentration in the sample by interpolating its peak area on the calibration curve.
-
Conclusion
This guide outlines a systematic and robust framework for the extraction and analysis of vanillic acid from plant sources. While conventional methods are simple, modern techniques like Ultrasound-Assisted and Microwave-Assisted Extraction offer significant advantages in speed, efficiency, and reduced environmental impact.[8][10] The choice of method should be guided by the specific research goals, available resources, and desired scale of operation. A meticulous approach to sample preparation, coupled with a validated purification strategy and a precise analytical method like HPLC, is paramount for achieving trustworthy and reproducible results in the fields of natural product chemistry and drug development.
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SciELO. (2014). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Optimization of Enzymatic Process for Vanillin Extraction Using Response Surface Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents at Temperatures from (293.15 to 323.15) K. Retrieved from [Link]
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MDPI. (2018). Optimized Production of Vanillin from Green Vanilla Pods by Enzyme-Assisted Extraction Combined with Pre-Freezing and Thawing. Retrieved from [Link]
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JURNAL RISET TEKNOLOGI INDUSTRI. (2021). Optimization of Vanillin Extraction from Biodegradation of Oil Palm Empty Fruit Bunches by Serpula lacrymans. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia | Request PDF. Retrieved from [Link]
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MDPI. (2023). Efficiency of Microwave and Ultrasound-Assisted Extraction as a Green Tool for Polyphenolic Isolation from Monofloral Honeys. Retrieved from [Link]
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MDPI. (2018). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Retrieved from [Link]
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Application Note: Quantitative Analysis of Vanillic Acid in Complex Matrices by High-Performance Liquid Chromatography
Abstract
Vanillic acid, a key phenolic compound found in a variety of natural products and biological samples, is a significant biomarker and quality indicator in the food, pharmaceutical, and clinical industries.[1][2] Its accurate quantification in complex matrices such as plant extracts, food products, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical diagnostics. This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the determination of vanillic acid. We will delve into the rationale behind method development, from sample preparation to chromatographic separation and detection, and provide detailed protocols and validation procedures in accordance with ICH guidelines.
Introduction: The Significance of Vanillic Acid Analysis
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxybenzoic acid derivative that serves as an intermediate in the production of vanillin from ferulic acid. It is naturally present in a wide range of plants, including Angelica sinensis and green tea, and is recognized for its antioxidant and anti-inflammatory properties.[1] The concentration of vanillic acid can be indicative of product quality, authenticity, and storage conditions in food and beverage products like vanilla extracts.[3][4] In a clinical context, it is a metabolite of vanillin and its levels in biological fluids such as urine and plasma can be monitored for pharmacokinetic and metabolic studies.[1][2]
The complexity of the matrices in which vanillic acid is found presents analytical challenges, including interference from other compounds and matrix effects that can suppress or enhance the analytical signal.[5][6] Therefore, a well-developed and validated HPLC method is essential for accurate and reliable quantification.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method for vanillic acid analysis hinges on a systematic approach to optimizing each stage of the analytical process.
Sample Preparation: Isolating the Analyte of Interest
The primary goal of sample preparation is to extract vanillic acid from the matrix and remove interfering components that could compromise the chromatographic analysis. The choice of technique depends on the nature of the sample matrix.
-
For Plant Extracts and Food Matrices:
-
Solid-Liquid Extraction (SLE): This is a common first step for solid samples. A solvent system, typically a mixture of methanol or ethanol and water, is used to extract phenolic compounds.[7][8] The efficiency of the extraction can be enhanced by adjusting the solvent polarity and pH. Acidifying the extraction solvent can improve the recovery of acidic compounds like vanillic acid.
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can selectively isolate phenolic acids from complex extracts.[9] C18 or polymer-based sorbents are commonly used. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.[9]
-
-
For Biological Fluids (Urine, Plasma):
-
Protein Precipitation: For plasma samples, protein precipitation with a solvent like acetonitrile is a rapid and effective way to remove proteins that can foul the HPLC column.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating analytes based on their differential solubility in two immiscible liquids.[10] For vanillic acid, an organic solvent like ethyl acetate can be used to extract it from an acidified aqueous sample.[11] The addition of salt (salting-out) can enhance the extraction efficiency.[12]
-
Solid-Phase Extraction (SPE): As with plant extracts, SPE is highly effective for cleaning up urine and plasma samples.[13][14] It offers higher selectivity and can lead to cleaner extracts compared to LLE.
-
Protocol 1: Solid-Phase Extraction (SPE) for Vanillic Acid from a Plant Extract
-
Extraction: Homogenize 1 g of the plant material with 20 mL of 80% methanol. Sonicate for 30 minutes and then centrifuge. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 2 mL of the plant extract supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the vanillic acid with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
Chromatographic Separation: The Core of the Analysis
The heart of the HPLC method is the chromatographic separation, which relies on the differential partitioning of the analyte between a stationary phase and a mobile phase.
-
Stationary Phase: A reversed-phase C18 column is the most common choice for the analysis of phenolic compounds like vanillic acid.[1][3][4][15] These columns provide good retention and separation for moderately polar compounds. The particle size of the column packing material (e.g., 3 µm or 5 µm) influences the efficiency and backpressure of the separation.[16]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent and an organic modifier.
-
Aqueous Phase: To ensure the acidic nature of vanillic acid is suppressed and it is retained on the reversed-phase column, the aqueous phase is usually acidified with acids like phosphoric acid, formic acid, or acetic acid.[1][3][17] A pH below the pKa of vanillic acid (~4.5) is generally preferred.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used.[1][3] The choice and proportion of the organic modifier are critical for optimizing the retention time and resolution of vanillic acid from other components in the sample.
-
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used.[1][3] Gradient elution is often preferred for complex mixtures as it allows for the separation of compounds with a wide range of polarities and can reduce the analysis time.[18]
-
Table 1: Typical HPLC Conditions for Vanillic Acid Analysis
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[7][19] | Provides good retention and selectivity for phenolic acids. |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile[17] | Acidified mobile phase suppresses ionization of vanillic acid, enhancing retention. Acetonitrile is a common organic modifier. |
| Elution | Gradient | Allows for the separation of compounds with varying polarities in complex samples and can shorten run times. |
| Flow Rate | 1.0 mL/min[20] | A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C[20] | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL[7] | A typical injection volume for analytical HPLC. |
| Detection | UV at 260 nm or 280 nm[20][21] | Vanillic acid exhibits strong UV absorbance at these wavelengths. |
Detection: Quantifying the Separated Analyte
-
UV/Vis Detection: Vanillic acid has a characteristic UV absorbance spectrum with a maximum around 260 nm.[21][22] A Diode Array Detector (DAD) is particularly useful as it can acquire the entire UV spectrum of a peak, aiding in peak identification and purity assessment.[21] Detection at 280 nm is also common.[20]
-
Mass Spectrometry (MS) Detection: For highly complex matrices or when very low detection limits are required, coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity.[1][2] This technique is particularly valuable for bioanalytical applications.
Method Validation: Ensuring Reliability and Accuracy
Once the HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[23][24][25]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often assessed through forced degradation studies.[26][27][28]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area against the concentration of standard solutions, and the correlation coefficient (r²) should be close to 1.[23][29][30]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.[30][31]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[23][29][31]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[30][32]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[25]
Table 2: Acceptance Criteria for HPLC Method Validation (based on ICH guidelines)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2%Intermediate Precision (Inter-day): ≤ 2% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1[31] |
| Robustness | RSD of results should remain within acceptable limits when parameters are varied. |
Experimental Workflow and Data Presentation
The following diagram illustrates the complete workflow for the HPLC analysis of vanillic acid in a complex mixture.
Caption: Workflow for HPLC analysis of vanillic acid.
Potential Challenges and Troubleshooting
-
Matrix Effects: In LC-MS/MS analysis, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.[6][33] This can be mitigated by improving sample cleanup, using a stable isotope-labeled internal standard, or by using the standard addition method.[5][33]
-
Peak Tailing: This can be caused by interactions between the analyte and active sites on the column packing material. Using a high-purity silica column and ensuring the mobile phase pH is appropriate can help to minimize this effect.
-
Poor Resolution: If vanillic acid co-elutes with other compounds, adjusting the mobile phase composition, gradient profile, or trying a different column chemistry may be necessary to improve resolution.
Conclusion
This application note has outlined a comprehensive and scientifically sound approach to the HPLC analysis of vanillic acid in complex mixtures. By carefully considering each step of the analytical process, from sample preparation to method validation, researchers can develop a robust and reliable method for the accurate quantification of this important phenolic compound. The provided protocols and guidelines serve as a starting point for method development and can be adapted to suit the specific requirements of different sample types and analytical objectives.
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- 33. chromatographyonline.com [chromatographyonline.com]
1H NMR and 13C NMR spectral analysis of vanillic acid.
Introduction
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a pivotal phenolic intermediate in the metabolic pathway of vanillin and caffeic acid. In pharmaceutical development, it serves as a scaffold for antioxidant and anti-inflammatory drug design.
Precise structural characterization of vanillic acid is often complicated by the lability of its hydroxyl and carboxyl protons and the tight coupling of its aromatic ring system. This guide provides a definitive protocol for the NMR analysis of vanillic acid, emphasizing the use of DMSO-d6 to stabilize exchangeable protons and resolve the ABX aromatic spin system.
Experimental Protocol
Solvent Selection Strategy
-
Preferred Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).[1]
-
Reasoning: Vanillic acid has poor solubility in non-polar solvents like CDCl3. Furthermore, CDCl3 promotes rapid exchange of the phenolic (-OH) and carboxylic (-COOH) protons, often causing them to broaden into invisibility. DMSO-d6 forms strong hydrogen bonds with these groups, slowing the exchange rate and allowing distinct observation of these critical diagnostic peaks.
-
-
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[2][3]
Sample Preparation Workflow
To ensure high-resolution spectra without concentration-dependent shifting of the -OH peaks, follow this strict preparation workflow.
Figure 1: Optimized sample preparation workflow for polar aromatic acids.
1H NMR Spectral Analysis (400 MHz, DMSO-d6)
The proton spectrum of vanillic acid exhibits a classic ABX spin system in the aromatic region, alongside two distinct exchangeable protons.
Chemical Shift Assignments
| Proton Assignment | Shift (δ ppm) | Multiplicity | Integral | Coupling Constant ( | Structural Insight |
| COOH | 12.00 – 13.00 | Broad Singlet | 1H | N/A | Highly deshielded acidic proton; shift is concentration-dependent. |
| Phenolic -OH | ~9.85 | Broad Singlet | 1H | N/A | Forms H-bonds with DMSO; indicates 4-position substitution. |
| Ar-H (H-2) | 7.44 | Doublet (d) | 1H | Meta-coupling to H-6. Deshielded by adjacent COOH. | |
| Ar-H (H-6) | 7.41 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H-5; Meta-coupled to H-2. | |
| Ar-H (H-5) | 6.84 | Doublet (d) | 1H | Shielded by the ortho-hydroxyl group (electron-donating). | |
| -OCH3 | 3.81 | Singlet (s) | 3H | N/A | Characteristic methoxy resonance. |
Spectral Logic & Causality
-
The "Roof Effect": The chemical shift difference between H-2 and H-6 is very small (
ppm). At lower field strengths (e.g., 300 MHz), these signals may overlap or show strong second-order effects (leaning towards each other), making the outer lines of the multiplets difficult to see. -
Shielding Dynamics: H-5 is significantly upfield (6.84 ppm) compared to H-2 and H-6. This is due to the Mesomeric (+M) effect of the hydroxyl group at C-4 and the methoxy group at C-3, which increases electron density at the C-5 position, shielding the proton. Conversely, H-2 and H-6 are deshielded by the electron-withdrawing Carboxyl group at C-1.
13C NMR Spectral Analysis (100 MHz, DMSO-d6)
The carbon spectrum confirms the backbone structure. Note the characteristic "deshielding ladder" of the quaternary carbons.
Carbon Assignments
| Carbon Assignment | Shift (δ ppm) | Type | Structural Logic |
| C=O (COOH) | 167.3 | Quaternary (C) | Carbonyl carbon; most deshielded. |
| C-4 (Ar-OH) | 151.2 | Quaternary (C) | Deshielded by direct attachment to Oxygen (-OH). |
| C-3 (Ar-OMe) | 147.2 | Quaternary (C) | Deshielded by direct attachment to Oxygen (-OMe). |
| C-1 (Ar-COOH) | 122.0 | Quaternary (C) | Ipso carbon to the carboxyl group. |
| C-6 | 123.5 | Methine (CH) | Ortho to carboxyl; slightly deshielded. |
| C-5 | 115.2 | Methine (CH) | Ortho to hydroxyl; shielded by electron donation. |
| C-2 | 112.8 | Methine (CH) | Ortho to carboxyl, but sterically crowded by OMe. |
| -OCH3 | 55.6 | Methyl (CH3) | Typical aromatic methoxy position. |
Structural Validation Logic (Connectivity)
To validate that the molecule is indeed Vanillic Acid and not its isomer (Isovanillic acid), one must analyze the HMBC (Heteronuclear Multiple Bond Correlation) .
Figure 2: HMBC connectivity logic for distinguishing Vanillic Acid from isomers.
Troubleshooting & QC
-
Missing -OH/-COOH Signals:
-
Cause: Wet DMSO-d6. Water in the solvent facilitates rapid proton exchange, broadening these peaks into the baseline.
-
Solution: Use ampoules of "100%" DMSO-d6 or add activated molecular sieves to the solvent 24 hours prior to use.
-
-
Water Peak Interference:
-
Observation: A large H2O signal appears at ~3.33 ppm in DMSO-d6.
-
Impact: This rarely interferes with Vanillic acid signals (OCH3 is at 3.81 ppm), but ensure the integration of the methoxy group is not skewed by a water tail.
-
-
Concentration Shifts:
-
The Carboxyl proton (12-13 ppm) will shift downfield as concentration increases due to dimer formation. Report concentration (e.g., 20mM) when publishing shift data.
-
References
-
FooDB. (n.d.). Vanillic Acid NMR Spectral Data (FDB000846). Retrieved October 26, 2023, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Vanillic Acid. SDBS No. 1667. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2015). 1H NMR (DMSO-d6) Data for Phenolic Acids. ChemSpider/RSC Advances. Retrieved October 26, 2023, from [Link]
-
Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (3-methyl-1-butene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
Using vanillic acid as a standard in chromatography
Introduction: The Analytic Imperative
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a pivotal phenolic intermediate found in the lignin degradation pathway, vanilla extracts, and as a major metabolite of catecholamines (epinephrine/norepinephrine) in human urine. In drug development, it serves as a quality marker for Traditional Chinese Medicine (e.g., Radix Angelicae Sinensis) and a bioactive scaffold with antioxidant and anti-inflammatory properties.
However, its amphiphilic nature and structural similarity to isomers like isovanillic acid present distinct chromatographic challenges. This guide moves beyond basic detection, offering optimized protocols that address the specific physicochemical behavior of vanillic acid to ensure regulatory-grade data integrity.
Physicochemical Foundation & Method Strategy
To design a robust method, one must first respect the molecule's chemistry.
-
pKa (4.5): This is the critical parameter. At neutral pH (7.0), vanillic acid exists as a vanillate anion, leading to poor retention on C18 columns and significant peak tailing due to secondary silanol interactions.
-
Strategic Implication: Mobile phases must be acidified (pH < 2.5) to suppress ionization, keeping the molecule neutral for hydrophobic retention.
-
-
Solubility: Sparingly soluble in water at room temperature but highly soluble in methanol and ethanol.
-
Strategic Implication: Stock solutions should be prepared in methanol; aqueous dilution should only occur immediately prior to injection to prevent precipitation in the needle seat.
-
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on sample complexity and sensitivity requirements.
Method A: HPLC-UV (Quality Control & Herbal Analysis)
Application: Routine purity testing, herbal standardization, and fermentation monitoring. Core Principle: Ion-suppression chromatography using low pH to maximize interaction with the C18 stationary phase.
Protocol Parameters
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or LiChrospher), 4.6 x 150 mm, 5 µm | End-capping reduces peak tailing caused by free silanols interacting with the phenolic hydroxyl. |
| Mobile Phase A | 0.1% Orthophosphoric Acid (H₃PO₄) in Water | Maintains pH ~2.0-2.2, ensuring vanillic acid remains protonated (neutral). |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN provides sharper peaks; MeOH offers different selectivity if separating isomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 280 nm (Primary), 260 nm (Secondary) | 280 nm targets the aromatic ring absorption maximum with minimal solvent noise. |
| Injection Vol. | 10 - 20 µL | Dependent on sample concentration. |
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg Vanillic Acid standard in 10 mL Methanol (Stock A: 1 mg/mL).
-
Dilution: Dilute Stock A with Mobile Phase A to working range (e.g., 10–100 µg/mL). Note: Matching the diluent to the mobile phase prevents "solvent shock" peak distortion.
-
Equilibration: Flush column with 90% A / 10% B for 20 minutes.
-
Gradient Program:
-
0–10 min: 10% B → 30% B (Linear increase)
-
10–15 min: 30% B → 80% B (Wash)[1]
-
15–20 min: 80% B → 10% B (Re-equilibration)
-
-
System Suitability: Tailing factor must be < 1.5. If > 1.5, lower the pH of Mobile Phase A.
Method B: LC-MS/MS (Bioanalysis & Metabolomics)
Application: Quantification in plasma, urine, or complex biological matrices. Core Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxyl group.
MS/MS Optimization Strategy
Phenolic acids ionize poorly in positive mode. Negative mode (ESI-) is mandatory. The transition involves the loss of the carboxyl group (decarboxylation).
MRM Transitions:
-
Precursor Ion (Q1): 167.0 m/z [M-H]⁻[1]
-
Quantifier Ion (Q3): 123.0 m/z (Loss of CO₂, [M-H-CO₂]⁻)
-
Qualifier Ion (Q3): 108.0 m/z (Loss of methyl radical from methoxy group)
Protocol Parameters
| Parameter | Specification |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm (UHPLC) |
| Ionization Source | ESI Negative Mode |
| Capillary Voltage | -2500 V to -4500 V (Tune dependent) |
| Internal Standard | Vanillic Acid-d3 (Preferred) or Salicylic Acid |
MS Fragmentation Pathway
Figure 2: Fragmentation pathway of Vanillic Acid in ESI(-) mode. The decarboxylation step (167 -> 123) is the most stable transition for quantification.
Method C: GC-MS (Derivatization Protocol)
Application: Volatile profiling, analyzing vanillic acid alongside sugars or fatty acids. Challenge: Vanillic acid is non-volatile and polar. It requires silylation of both the hydroxyl (-OH) and carboxyl (-COOH) groups.
Derivatization Protocol (BSTFA Method)
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Pyridine (Anhydrous).
Procedure:
-
Drying: Evaporate 50 µL of sample extract to complete dryness under Nitrogen gas. Critical: Any residual water will destroy the derivatizing reagent.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine (catalyst).
-
Silylation: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .
-
Injection: Inject 1 µL into GC-MS (Splitless mode).
GC Parameters:
-
Column: DB-5ms or HP-5ms (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 70°C (hold 2 min) → 10°C/min to 280°C.
-
Target Ion: Look for the di-TMS derivative (Molecular Weight shift: 168 → 312).
Critical Troubleshooting & Validation
Issue 1: Separation from Isovanillic Acid
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a structural isomer that often co-elutes.
-
Solution: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions differ between the para and meta positions of the hydroxyl group, improving resolution. Alternatively, lower the gradient slope (e.g., 0.5% B increase per minute).
Issue 2: Peak Tailing
-
Cause: Secondary interactions between the analyte's acidic protons and the column's silanols.
-
Fix: Ensure Mobile Phase pH is ≤ 2.5. If using LC-MS, use Formic Acid (0.1%). If using HPLC-UV, Phosphoric Acid is superior for peak shape but incompatible with MS.
Issue 3: Carryover
-
Cause: Phenolic acids can adsorb to metallic surfaces in the HPLC system.
-
Fix: Implement a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8468, Vanillic Acid. Retrieved from [Link][1]
- Smyth, W. F., & Brooks, P. (2004). A critical review of the application of HPLC-ESI-MS/MS to the determination of phenolic acids.
-
Gruz, J., Novák, O., & Strnad, M. (2008).[1] Rapid analysis of phenolic acids in beverages by UPLC-MS/MS. Food Chemistry.[2][3]
-
NIST Chemistry WebBook. Vanillic acid Mass Spectrum (Electron Ionization). Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Optimizing vanillic acid extraction yield from natural sources.
Ticket ID: VA-EXT-OPT-2026 Subject: Maximizing Yield and Purity of Vanillic Acid from Natural Biomass Assigned Specialist: Senior Application Scientist, Bio-Separations Unit
Executive Summary
You are likely encountering low yields or low purity because Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) behaves differently than its famous precursor, Vanillin. While Vanillin is an aldehyde (pKa ~7.4), Vanillic Acid is a carboxylic acid (pKa ~4.5).
Most generic "phenolic extraction" protocols fail to exploit this difference, resulting in co-extraction of impurities (ferulic acid, vanillin, syringaldehyde). This guide provides a self-validating workflow to optimize the release, capture, and purification of Vanillic Acid specifically.
Module 1: The Release Phase (Hydrolysis)
User Symptom: "I have high lignin content, but HPLC shows low free Vanillic Acid." Root Cause: Vanillic acid is rarely "free" in biomass; it is ester-linked to lignin and hemicellulose cell walls. Simple solvent maceration will fail.
Protocol: Optimized Alkaline Hydrolysis
This process cleaves the ester bonds, releasing vanillic acid into the aqueous phase as a salt (vanillate).
Step-by-Step Workflow:
-
Preparation: Grind biomass (rice straw, sugarcane bagasse, or vanilla pod waste) to <1mm particle size.
-
Alkaline Treatment:
-
Suspend biomass in 2M NaOH (Solid-to-Liquid ratio 1:15).
-
Critical Parameter: Maintain temperature at 120°C for 90 minutes (autoclave conditions are ideal).
-
Why: Research indicates that mild alkaline oxidation at these parameters maximizes the cleavage of
-O-4 linkages without degrading the aromatic ring [1].
-
-
Filtration: Filter the solid residue. The filtrate (dark liquid) contains the target vanillic acid in its ionized form (Sodium Vanillate).
Data Validation (Expected Yields):
| Biomass Source | Hydrolysis Method | Target Vanillic Acid Yield (mg/g) | Primary Impurity |
| Rice Straw | 2M NaOH, 120°C | 2.5 - 4.1 | p-Coumaric Acid |
| Sugarcane Bagasse | 4M NaOH, 120°C | 1.8 - 3.2 | Ferulic Acid |
| Vanilla Pod Waste | Enzymatic (Cellulase) | 0.5 - 1.2 | Vanillin |
Module 2: The Purification Phase (The pH-Shift)
User Symptom: "My extract contains too much Vanillin and Ferulic Acid." Root Cause: Lack of pKa-based fractionation. Resolution: You must use Differential pH Extraction .
The "Gold Standard" pH-Shift Protocol
This is the most critical section of this guide. We utilize the acidity difference between Vanillic Acid (pKa 4.5) and Vanillin (pKa 7.4) to separate them before chromatography.
Step-by-Step Workflow:
-
Initial State: Start with the Alkaline Hydrolysate (pH > 10).
-
Step A (Remove Neutrals/Aldehydes):
-
Adjust pH to 7.0 using 6M HCl.
-
Chemistry: At pH 7, Vanillic Acid is ionized (Vanillate, water-soluble). Vanillin is largely unionized (hydrophobic).
-
Action: Extract with Ethyl Acetate (1:1 v/v) .
-
Discard Organic Phase: This contains Vanillin and neutral impurities.[1]
-
Keep Aqueous Phase: This contains your Vanillic Acid.[2][3][4]
-
-
Step B (Capture Vanillic Acid):
-
Adjust the aqueous phase pH to 2.0 using 6M HCl.
-
Chemistry: At pH 2, Vanillic Acid becomes protonated (uncharged) and hydrophobic.
-
Action: Extract with Ethyl Acetate (1:1 v/v, x3 cycles) .
-
Keep Organic Phase: This now contains high-purity Vanillic Acid.[4]
-
-
Finishing: Dry the organic phase over anhydrous
and evaporate solvent.
Visual Logic: pH-Dependent Separation
The following diagram illustrates the chemical logic of the separation.
Figure 1: Differential pH extraction workflow exploiting the pKa difference between Vanillin (removed at pH 7) and Vanillic Acid (recovered at pH 2).
Module 3: Advanced Purification (Resin Adsorption)
User Symptom: "Solvent extraction is too expensive/hazardous for my scale." Alternative: Macroporous Resin Adsorption.[5][6]
Recommended Resin: H103 or AB-8 (Non-polar polystyrene resins).
Protocol:
-
Loading: Pass the filtered hydrolysate (adjusted to pH 2.0) through the resin column.
-
Washing: Wash with distilled water to remove salts and sugars.
-
Elution: Elute with 90% Ethanol .
-
Optimization: Research shows H103 resin has a maximum adsorption capacity of ~416 mg/g for vanillin-related compounds in acidic conditions [3].[6]
-
Module 4: Troubleshooting & FAQs
Q1: Why is my Vanillic Acid degrading during drying?
-
Diagnosis: Oxidation or thermal decarboxylation.
-
Fix: Vanillic acid is sensitive to high temperatures in the presence of oxygen.
-
Use a Rotary Evaporator at <45°C under reduced pressure.
-
Flush the final vial with Nitrogen gas (
) before storage.
-
Q2: I am using Ultrasound-Assisted Extraction (UAE). What are the optimal parameters?
-
Answer: UAE is effective for breaking cell walls but requires specific tuning to prevent degradation.
-
Solvent: 50% Ethanol (aq).
-
Frequency: 37 kHz.
-
Time: 10–15 minutes (Do not exceed 30 mins; radical formation degrades the acid).
-
Temp: 30°C [4].
-
Q3: HPLC shows a "ghost peak" overlapping with Vanillic Acid.
-
Diagnosis: It is likely Isovanillic Acid or Syringic Acid .
-
Fix: Adjust your HPLC mobile phase.
-
Standard: Methanol:Water (with 1% Acetic Acid).
-
Optimization: Switch to a gradient elution. Start with 10% Methanol, ramp to 40% over 15 mins. The acidity (pH 3.0) in the mobile phase is non-negotiable to suppress ionization and sharpen the peak.
-
References
-
Alkaline Hydrolysis Parameters: Bioresource Technology. "Alkaline hydrolysis of spent aromatic biomass for production of phenolic aldehydes, lignin, and cellulose." (2023).[9]
-
pH Separation Logic: ACS Sustainable Chemistry & Engineering. "Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH." (2022).[4][10]
-
Resin Adsorption: ResearchGate. "Adsorption of vanillic and syringic acids onto a macroporous polymeric resin and recovery with ethanol:water." (2024).[2][11][12][13]
-
Ultrasound Optimization: Scientia Iranica. "Optimization of ultrasound-assisted garlic extraction using response surface methodology." (2020).
-
Bioconversion Yields: PMC. "Extraction of Vanillin Following Bioconversion of Rice Straw and Its Optimization by Response Surface Methodology." (2020).
Sources
- 1. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Simultaneous Determination of Ferulic Acid and Vanillin in Vanilla Extracts Using Voltammetric Sensor Based on Electropolymerized Bromocresol Purple - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced vanillin production from ferulic acid using adsorbent resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US11060118B2 - Production of vanillin by fermentation - Google Patents [patents.google.com]
- 8. Alkali Pretreatment of Biomass - Bioprocess Development [celignis.com]
- 9. Alkaline hydrolysis of spent aromatic biomass for production of phenolic aldehydes, lignin, and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting low yield in vanillic acid synthesis.
Technical Troubleshooting & Optimization Guide
Current Status: Operational
Topic: Optimizing Yield in Vanillin Oxidation (
Introduction: The Yield Paradox
Synthesizing vanillic acid (4-hydroxy-3-methoxybenzoic acid) appears deceptively simple: oxidize the aldehyde functionality of vanillin. However, researchers frequently encounter yields below 50% due to three competing failure modes:
-
Over-oxidation: The electron-rich phenolic ring is susceptible to oxidative cleavage (producing quinones or dicarboxylic acids).
-
Cannizzaro Competition: Strong alkaline conditions can trigger disproportionation, capping the theoretical yield of the acid at 50%.
-
Solubility Losses: Vanillic acid is moderately water-soluble (
at 25°C), leading to significant losses during aqueous work-up if not strictly controlled.
This guide provides targeted troubleshooting for the two most common synthetic routes: Silver Oxide (
Module 1: The Silver Oxide ( ) Route
Methodology: Based on the Pearl Protocol (1946).
Target Yield: >85%
Mechanism: Vanillin reacts with
Troubleshooting Dashboard
| Symptom | Probable Cause | Corrective Action |
| Yield stuck at ~50% | Cannizzaro Reaction | The reaction temperature was too high (>70°C) or |
| Gray/Black Product | Colloidal Silver Contamination | Incomplete filtration of reduced silver before acidification. Fix: Filter the alkaline solution through Celite while hot. Wash the silver cake with hot water, not cold, to recover occluded vanillate salts. |
| Low Mass Recovery | Incomplete Acidification | Vanillic acid |
| Violent Exotherm | Runaway Reaction | Adding vanillin too fast to the |
Critical Protocol Insight: The Silver Cycle
The economic viability of this route depends on regenerating
Figure 1: The Pearl Synthesis Workflow with Silver Regeneration Cycle.
Module 2: Permanganate ( ) & Green Oxidation
Methodology: Direct oxidation in alkaline/neutral media. Target Yield: 60-75% (Lower due to over-oxidation risks).
FAQ: Why is my product brown/tarry?
Diagnosis: Oxidative Ring Cleavage.
Vanillin is an activated phenol. Strong oxidants like
The Solution: Kinetic Control
-
Protect the Phenol (Optional but Recommended): If yields remain low, benzylate the phenol group (
) before oxidation. The protected aldehyde oxidizes cleanly to the acid. Deprotect ( ) to yield pure vanillic acid. -
Scavenge
: If using permanganate, the precipitate traps the product. Thoroughly wash the cake with warm water or dissolve it with sodium bisulfite ( ) during work-up to release adsorbed vanillic acid.
Module 3: Work-up & Isolation (The "Silent Killer")
Even with 100% chemical conversion, you can lose 40% of your yield during isolation.
The Solubility Trap
Vanillic acid has a solubility of approx.
Scenario: You acidify a hot solution and filter immediately. Result: >30% of your product remains dissolved in the mother liquor.
Optimized Isolation Protocol
-
Concentrate First: Evaporate the alkaline reaction mixture to the minimum volume before acidification.
-
Cold Acidification: Cool the concentrate to 0-5°C. Add concentrated HCl dropwise with vigorous stirring.
-
The "Salting Out" Effect: If precipitation is sparse, saturate the aqueous layer with NaCl. This disrupts the hydration sphere of the vanillic acid, forcing it out of the solution.
-
Solvent Rescue (The "Safety Net"): Never discard the filtrate. Extract the acidic mother liquor
with Ethyl Acetate or Ether. Combine these extracts with the solid precipitate to recover the "lost" fraction.
Figure 2: Decision Tree for Maximizing Recovery during Work-up.
References
-
Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. I. The Reaction of Vanillin with Silver Oxide.[2][3][4][5] Journal of the American Chemical Society, 68(3), 429–432. Link
-
Pearl, I. A. (1948). Production of Vanillic Acid.[1][2][3][4][5][6][7][8][9][10] U.S. Patent 2,446,606. Link
-
Tarabanko, V. E., et al. (2017). Mechanism of the Vanillin Catalytic Oxidation to Vanillic Acid. Kinetics and Catalysis, 58, 631–636. Link
-
Noubigh, A., & Abderrabba, M. (2016). Solubility of Vanillic Acid in Water, Ethanol, and Their Binary Mixtures.[11][12] Journal of Chemical & Engineering Data, 61(6), 2083–2089. Link
-
Fawzy, A., et al. (2016).[7] Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium. Austin Chemical Engineering, 3(1), 1026.[7] Link
Sources
- 1. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myttex.net [myttex.net]
- 3. US2446606A - Production of vanillic acid - Google Patents [patents.google.com]
- 4. myttex.net [myttex.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementation of vanillic acid for ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00114H [pubs.rsc.org]
- 7. Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts [austinpublishinggroup.com]
- 8. chinakxjy.com [chinakxjy.com]
- 9. ukm.my [ukm.my]
- 10. chegg.com [chegg.com]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. researchgate.net [researchgate.net]
Improving the stability of vanillic acid in solution
Technical Support Center: Vanillic Acid Stability & Formulation
Welcome. You have reached the Tier-3 Technical Support interface for advanced formulation inquiries. This guide addresses the physicochemical stability of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) in aqueous and organic solutions.[1][2][3]
Scope: This documentation targets the prevention of oxidative degradation ("browning"), precipitation events, and photodegradation during analytical standard preparation and drug delivery formulation.
Module 1: Chemical Stability & Oxidation Control
Issue: My solution turns yellow/brown after 24–48 hours. Diagnosis: Oxidative degradation via quinone formation.[1] Mechanism: Vanillic acid contains a phenolic hydroxyl group.[1] Under aerobic conditions—particularly at neutral to alkaline pH—this group undergoes deprotonation, facilitating electron abstraction. This leads to the formation of phenoxy radicals, which polymerize or oxidize further into quinones (colored species).
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| pH Control | Maintain pH < 4.0 | Vanillic acid pKa1 (COOH) is ≈4.5; pKa2 (Phenolic OH) is ≈9.[1]3. Keeping pH < 4.0 ensures the molecule remains protonated.[1] The protonated phenol is significantly more resistant to oxidation than the phenolate ion. |
| Oxygen Exclusion | Sparge with N2 or Ar | Dissolved oxygen is the primary oxidant.[1] Sparging buffers for 15 mins prior to dissolution is critical for long-term storage.[1] |
| Antioxidants | Add 0.1% Na2S2O5 | Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (0.1% w/v) acts as a sacrificial reducing agent, intercepting free radicals before they attack the phenolic ring.[1] |
Decision Logic: The pH Trade-Off Researchers often face a dilemma: Alkaline pH improves solubility but destroys stability.
Figure 1: The stability-solubility dichotomy.[1] Acidic conditions preserve the molecule but limit solubility; alkaline conditions dissolve it but accelerate degradation.
Module 2: Solubility & Precipitation
Issue: The compound precipitates upon cooling or storage at 4°C. Diagnosis: Solubility limit exceedance due to temperature dependence. Data: Vanillic acid has moderate water solubility (~0.15 g/100g at 25°C) which drops significantly at lower temperatures.[1]
Solubility Enhancement Guide:
-
Co-Solvent Strategy (Recommended): Do not rely on water alone for concentrations >1 mg/mL.[1] Use a binary system.
-
Temperature Management:
-
Protocol: Dissolve at 40°C. If storing at 4°C, ensure the concentration is 50% below the saturation point at 25°C to prevent "crashing out."
-
Solubility Reference Table (Approximate values at 25°C):
| Solvent System | Solubility ( g/100g ) | Application Context |
| Pure Water (pH 3) | ~0.15 | Analytical Standards (Low Conc.)[1] |
| Ethanol (Pure) | > 5.00 | Stock Solutions |
| Ethanol:Water (20:80) | ~0.50 | Media/Buffer spiking |
| Methanol | > 7.00 | HPLC Mobile Phase |
Module 3: Advanced Formulation (Encapsulation)
Issue: I need a high-concentration aqueous solution that is stable for weeks. Solution: Molecular encapsulation using Beta-Cyclodextrin (β-CD). Mechanism: The hydrophobic aromatic ring of vanillic acid enters the hydrophobic cavity of β-CD, while the hydrophilic exterior ensures water solubility. This "cage" protects the phenol group from oxidation and UV light.
Protocol: Preparation of Vanillic Acid-β-CD Inclusion Complex
-
Stoichiometry: Calculate a 1:1 molar ratio.
-
Dissolution:
-
Complexation (Co-precipitation method):
-
Add the Vanillic Acid solution dropwise to the β-CD solution under continuous stirring.
-
Maintain stirring at 50°C for 4 hours.
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
-
Recovery:
-
Filter the resulting precipitate (the complex) or lyophilize (freeze-dry) the solution for a soluble powder.
-
Figure 2: Workflow for creating a stable inclusion complex. This method significantly enhances photostability and aqueous solubility.
Module 4: Photostability
Issue: HPLC peak area decreases after the sample sits on the autosampler. Diagnosis: UV-induced photodegradation. Mechanism: Vanillic acid absorbs strongly in the UV region (λmax ≈ 260 nm & 290 nm). Prolonged exposure, especially in solution, leads to ring cleavage or decarboxylation.
Corrective Actions:
-
Amber Glass: Mandatory for all stock solutions.[1]
-
Autosampler Protection: Ensure the HPLC autosampler is temperature-controlled (4°C) and dark.
-
Foil Wrap: If using clear glassware for observation, wrap immediately in aluminum foil.
References
-
Solubility Data: Li, D., et al. (2015). "Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents." Journal of Chemical & Engineering Data. [1]
-
pH Stability: Friedman, M., & Jürgens, H. S. (2000). "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry.
-
Encapsulation: Olson, E., et al. (2015). "Cyclodextrin-mediated encapsulation of phenolic acids." Journal of Inclusion Phenomena and Macrocyclic Chemistry. (See general cyclodextrin protocols in Molecules).
-
Photodegradation: El Moudden, H., et al. (2020).[4] "TiO2-Photocatalized Degradation of Vanillic Acid." Journal of Chemical Technology and Metallurgy.
Sources
Overcoming poor water solubility of vanillic acid in experiments.
Ticket ID: VA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic Overview: Why is Vanillic Acid Precipitating?
Before attempting a protocol, you must understand the physicochemical barrier.[1][2] Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) presents a classic "brick dust" challenge in aqueous chemistry.[1]
The Physicochemical Profile
| Property | Value | Implication |
| Molecular Weight | 168.15 g/mol | Small molecule, but rigid.[1] |
| Water Solubility (25°C) | ~1.25 g/L (approx.[2] 7.4 mM) | Critical: If your target stock is >10 mM, water alone will fail.[1][2] |
| pKa | ~4.5 (Carboxylic acid) | At pH < 4.5, it is non-ionized and hydrophobic.[1][2] At pH > 4.5, it ionizes to vanillate, increasing solubility.[1][2] |
| LogP | ~1.2 - 1.7 | Moderately lipophilic; prefers organic solvents.[1][2] |
| Crystal Structure | High Lattice Energy (MP ~210°C) | Requires significant energy (heat) or solvent interaction to break the crystal lattice.[2] |
The Core Issue: Researchers often attempt to dissolve Vanillic Acid directly in cell culture media (pH 7.[2]4) or water.[2][3][4][5] While the pH is favorable, the dissolution rate is kinetically limited by the high crystal lattice energy. You observe "floating flakes" because the powder resists wetting.[2]
Decision Matrix: Selecting Your Solubilization Strategy
Do not use a "one size fits all" approach. Select your workflow based on your downstream application.[2]
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Bench Protocols & Troubleshooting
Method A: The Co-Solvent Stock (In Vitro Standard)
Best for: High-throughput screening, drug discovery.[1] Mechanism: Disrupts hydrogen bonding in the crystal lattice.[2]
-
Calculate: Target a 1000x stock to minimize solvent toxicity.
-
Solvent Choice:
-
Procedure:
-
The "Crash-Out" Check (Self-Validation):
-
Pipette 1 µL of stock into 1 mL of warm (37°C) media.
-
Pass: Solution remains clear.
-
Fail: Visible cloudiness or Tyndall effect (laser pointer beam visible).[2] Troubleshoot: Lower stock concentration or warm the media.
-
Safety Limits (Cell Culture):
| Solvent | Max Final % | Notes |
|---|---|---|
| DMSO | 0.1% - 0.5% | >0.5% induces differentiation/toxicity in many lines.[1] |
| Ethanol | < 1.0% | Evaporates; seal plates tightly.[2] |
Method B: The "Salt Switch" (Sodium Vanillate)
Best for: Solvent-sensitive cells, high-dose animal studies.[1] Mechanism: Converts the acid (protonated) to the salt (deprotonated), increasing water solubility by >100-fold.
Figure 2: Chemical mechanism of pH-dependent solubilization.[1]
Protocol:
-
Suspend in 80% of final volume of water (it will be cloudy).
-
Add 1M NaOH dropwise while stirring.
-
Endpoint: The solution will turn from cloudy to clear as pH rises above 5.0.[2]
-
Check pH: Adjust to 7.0–7.4.[2]
-
Filter sterilize (0.22 µm).[2] Note: Do not use Acetate buffers, as they may re-protonate the acid.
Method C: HP-β-Cyclodextrin Complexation (In Vivo Gold Standard)
Best for: IV/IP injections where pH extremes and organic solvents are forbidden.[1] Mechanism: The hydrophobic vanillic acid ring sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.
Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.[1]
-
Add Drug: Add Vanillic Acid powder to the vehicle.
-
Equilibration:
-
Fast Track: Sonicate at 40°C for 30 minutes.
-
Standard: Stir at room temperature for 24 hours (thermodynamic equilibrium).
-
-
Filtration: Pass through a 0.45 µm PVDF filter to remove uncomplexed drug.[2]
-
Validation: Analyze filtrate by UV-Vis (260/290 nm) to confirm concentration.
Analytical Troubleshooting (HPLC)
Issue: "I see ghost peaks or pressure spikes when injecting Vanillic Acid." Cause: Precipitation in the mobile phase.[2][6]
The Fix:
-
Mobile Phase Matching: If your mobile phase is 90% water / 0.1% Formic Acid, injecting a sample dissolved in 100% DMSO will cause immediate precipitation at the column head (the "solvent shock").[2]
-
Diluent: Dissolve your sample in the initial mobile phase conditions (e.g., 90:10 Water:ACN).[2]
-
Buffer Limits: Avoid high salt phosphate buffers (>20mM) if using >70% organic modifier, as the buffer might precipitate, trapping the vanillic acid.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I autoclave Vanillic Acid solutions? A: No. Vanillic acid can degrade (decarboxylate) under high heat/pressure.[2] Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).[2]
Q: My stock solution turned yellow/brown over time. Is it safe? A: Discard it. Phenolic compounds are prone to oxidation (forming quinones) upon light exposure.[2] Store stocks at -20°C in amber vials.
Q: Why does my Vanillic Acid precipitate when I add it to DMEM media? A: This is likely a "Salting Out" effect.[2] The high ionic strength of media reduces the solubility of organic compounds.
-
Solution: Dilute the stock into warm media (37°C) slowly while vortexing, rather than adding cold stock to cold media.
References
-
PubChem. (n.d.).[2] Vanillic Acid (Compound).[2][3][4][7][8][9][10][11][12] National Library of Medicine.[2] Retrieved from [Link][2][13]
-
Yalkowsky, S. H., & Dannenfelser, R. M. (1992).[1][2] Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.[1][2] (Cited via PubChem for solubility data).[2][8]
-
Li, J., et al. (2016).[1][2] Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. Retrieved from [Link]
Sources
- 1. Showing Compound Vanillic acid (FDB000846) - FooDB [foodb.ca]
- 2. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Vanillic acid CAS#: 121-34-6 [m.chemicalbook.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. Vanillic acid (CAS 121-34-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Vanillic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Vanillic Acid Supplier in Pakistan | Alkemist Chemicals | Alkemist [alkemist.org]
- 10. Vanillic acid - Wikipedia [en.wikipedia.org]
- 11. Vanillic Acid [drugfuture.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phytohub.eu [phytohub.eu]
Technical Support Center: Purification of Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification
Introduction
Welcome to the technical support hub for 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) . This guide addresses the specific challenges encountered during the purification of vanillic acid synthesized via the oxidation of vanillin (e.g.,
While vanillic acid is structurally simple, achieving pharmaceutical-grade purity (>99%) requires navigating its specific solubility profile and pKa differentials relative to its precursor, vanillin. This guide moves beyond standard textbook protocols to address the "hidden" variables that affect yield and purity.
Module 1: The "Quick-Start" Protocol (Recrystallization)
Objective: Standard purification of crude vanillic acid to remove trace oxidants and colored byproducts.
The "Golden" Solvent System: While ethanol is often used, Water (or 5-10% Ethanol/Water) is the superior solvent for vanillic acid recrystallization due to its steep solubility curve:
-
Solubility at 25°C: ~0.15 g/100 mL (Low)
-
Solubility at 100°C: High (>2.0 g/100 mL)
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in distilled water (approx. 40 mL per gram of solid). Heat to boiling (
) with stirring until fully dissolved. -
Decolorization (Critical): If the solution is yellow/brown (indicating quinone formation), add activated charcoal (1-2% w/w) and boil for 2–3 minutes.
-
Hot Filtration: Filter immediately through a pre-heated funnel (or Celite pad) to remove charcoal/insolubles. Do not let the stem cool.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (
) for 1 hour. -
Isolation: Filter the white needles via vacuum filtration.
-
Wash: Wash with 2x volumes of ice-cold water.
-
Drying: Dry in a vacuum oven at
(Melting point is , so heat stability is good).
Workflow Visualization
Figure 1: Decision logic for the recrystallization of Vanillic Acid.
Module 2: Troubleshooting & FAQs
Q1: My product is pink or brown even after recrystallization. Why?
-
Diagnosis: This indicates the presence of quinones or over-oxidation byproducts. Phenolic compounds are highly susceptible to auto-oxidation in air, especially at high pH or temperature.
-
The Fix:
-
Perform the "Bisulfite Wash": Dissolve the crude product in hot water containing 1% Sodium Bisulfite (
). Bisulfite reduces colored quinones back to colorless hydroquinones or forms water-soluble adducts. -
Proceed with standard recrystallization.
-
Q2: My yield is significantly lower than expected (<50%).
-
Diagnosis: You likely used too much solvent (water) or failed to acidify properly during the workup.
-
The Science: Vanillic acid has a pKa of ~4.5. If your wash water is slightly basic (pH > 6), the acid deprotonates to the vanillate anion, which is highly water-soluble and lost in the filtrate.
-
The Fix: Ensure the final crystallization solution has a pH < 3 (add drops of HCl if necessary) to force the equilibrium toward the insoluble protonated acid form.
Q3: The Melting Point is depressed (e.g., 195-200°C instead of 210°C).
-
Diagnosis: Contamination with Vanillin (starting material).
-
The Science: Vanillin melts at ~81°C. Even small amounts will significantly depress the melting point of vanillic acid via eutectic formation.
-
The Fix: See Module 3 (Acid-Base Extraction). Recrystallization alone is often inefficient at separating these two due to similar solubilities in organic solvents.
Module 3: Advanced Separation (The "Hard Cases")
Scenario: You have a mixture of Vanillic Acid and unreacted Vanillin. Recrystallization is not working.
The Solution: Selective Acid-Base Extraction This method exploits the pKa difference between the Carboxylic Acid (Vanillic Acid, pKa ~4.5) and the Phenol (Vanillin, pKa ~7.4).
-
Reagent: Saturated Sodium Bicarbonate (
, pH ~8.5). -
Mechanism: Bicarbonate is strong enough to deprotonate the carboxylic acid (forming the water-soluble salt) but too weak to deprotonate the phenol (keeping vanillin organic-soluble). Strong bases like NaOH would deprotonate both, failing to separate them.
Protocol:
-
Dissolve the mixture in Ethyl Acetate or Ether .
-
Extract 3x with Saturated
. -
Acidify the aqueous layer carefully with 6M HCl to pH ~2.
-
The Vanillic Acid will precipitate as a white solid. Filter and dry.[4][5][6]
Separation Logic Diagram
Figure 2: Selective extraction utilizing pKa differentials (Bicarbonate Method).
Module 4: Characterization & Validation
Once purified, validate the compound using the following metrics.
Data Summary Table
| Property | Value / Condition | Notes |
| Melting Point | 210–211°C | Sharp range indicates high purity. Broad range (<208°C) implies vanillin contamination. |
| Appearance | White to off-white needles | Yellow/Pink indicates oxidation. |
| pKa | 4.51 ( | Carboxylic acid proton.[7] |
| Solubility | Water (Hot), Ethanol, Ether | Poor in cold water; Insoluble in non-polar alkanes (Hexane). |
HPLC Validation Method
To confirm >99% purity, use the following standard conditions:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Methanol : Water (containing 1% Acetic Acid) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (aromatic ring absorption).
-
Retention Time: Vanillic acid elutes before Vanillin due to higher polarity (Carboxyl group).
References
-
Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds.[2][3][7][8][9][10][11] I. The Reaction of Vanillin with Silver Oxide.[8][10][11] Journal of the American Chemical Society, 68(3), 429–432.
-
Organic Syntheses. (1950). Vanillic Acid.[1][2][7][8][9][12][13][14] Organic Syntheses, Coll. Vol. 3, p. 768. (Note: Refers to standard oxidation protocols).
-
PubChem. (n.d.). Vanillic Acid (Compound Summary).[1][2][8][11][12] National Center for Biotechnology Information.
-
Li, Z., et al. (2015). Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents. Journal of Chemical & Engineering Data, 60(10).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. phcogj.com [phcogj.com]
- 2. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. myttex.net [myttex.net]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. US2446606A - Production of vanillic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.usm.my [eprints.usm.my]
Technical Support Center: Enhancing the Enzymatic Conversion of Ferulic Acid to Vanillic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic conversion of ferulic acid to vanillic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies. Our goal is to help you navigate common experimental challenges and optimize your conversion process for higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioconversion process.
Q1: What are the primary enzymatic pathways for converting ferulic acid to vanillic acid?
There are two main routes for this biotransformation. The first is a CoA-dependent pathway where ferulic acid is activated to feruloyl-CoA, which is then converted to vanillin and subsequently oxidized to vanillic acid.[1][2] The second is a CoA-independent pathway, which can involve a direct conversion or proceed through intermediates like 4-vinylguaiacol.[3] A notable two-step process involves using one microorganism, like Aspergillus niger, to convert ferulic acid to vanillic acid, and then another, such as Pycnoporus cinnabarinus, can be used to reduce the vanillic acid to vanillin if desired.[4]
Q2: Which enzymes or microbial systems are most commonly used for this conversion?
A variety of microbial systems and their associated enzymes are employed. Common choices include:
-
Bacteria: Strains of Pseudomonas, Bacillus, and Streptomyces are frequently used.[5][6] For instance, Pseudomonas fluorescens has been shown to effectively convert ferulic acid into vanillic acid.[5]
-
Fungi: Filamentous fungi like Aspergillus niger are known for their ability to transform ferulic acid into vanillic acid with high molar yields.[4]
-
Recombinant Systems: Engineered E. coli strains expressing genes like feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) are popular due to the lack of native vanillin degradation pathways, which prevents byproduct formation.[1]
Q3: What are the typical starting concentrations for the substrate (ferulic acid)?
Substrate concentration is a critical parameter. While it varies by microbial system, concentrations typically range from 1 g/L to 10 g/L.[6][7] It is important to note that high concentrations of ferulic acid can be inhibitory or toxic to some microorganisms, reducing cell density and overall productivity.[5][8] Therefore, optimization is key, and a fed-batch strategy is often employed for higher concentrations.
Q4: What are the most critical reaction parameters to control for optimal yield?
Several parameters must be tightly controlled:
-
pH: The optimal pH is highly dependent on the specific enzyme or microorganism. For many bacterial conversions, a slightly alkaline pH (e.g., 8.0-9.5) is favorable.[7]
-
Temperature: Most microbial conversions are performed between 30°C and 37°C.[6][7]
-
Aeration and Agitation: Adequate oxygen supply and mixing are crucial for aerobic microbial processes to ensure efficient substrate conversion.
-
Media Composition: The presence of specific carbon and nitrogen sources can significantly impact yield.[7] For example, yeast extract can be a stimulating agent in E. coli bioconversions.[5]
Q5: How can I monitor the reaction and quantify the products?
High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for quantifying ferulic acid, vanillic acid, and other related phenolic compounds.[9][10] Other methods like Thin Layer Chromatography (TLC) can be used for rapid qualitative screening, and various voltammetric sensors have been developed for simultaneous determination.[11][12]
Visualizing the Core Processes
To better understand the biochemical and experimental workflows, the following diagrams illustrate the key pathways and procedures.
Caption: Key enzymatic pathways in the conversion of ferulic acid.
Caption: Troubleshooting flowchart for low vanillic acid yield.
Key Experimental Protocols
Protocol 1: Standard Bioconversion Assay
This protocol provides a general framework for a batch conversion experiment.
-
Inoculum Preparation: Grow a seed culture of your chosen microorganism in a suitable medium (e.g., LB, YPD) overnight at the optimal temperature and agitation speed.
-
Bioconversion Setup: Inoculate the main bioconversion medium (typically 50 mL in a 250 mL flask) with the seed culture (e.g., 2% v/v). The medium should contain all necessary nutrients but not the ferulic acid. Incubate until the culture reaches the desired growth phase (e.g., mid-log phase).
-
Substrate Addition: Prepare a sterile, pH-adjusted stock solution of ferulic acid. Add the stock solution to the culture to achieve the desired final concentration (e.g., 1 g/L).
-
Incubation: Continue incubation under optimized conditions (e.g., 35°C, 220 rpm) for the desired duration (e.g., 24-72 hours). [6]5. Sampling: Aseptically withdraw 1 mL samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Processing: Immediately centrifuge the sample (e.g., 13,000 x g for 5 min) to pellet the cells. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial. Store at -20°C until analysis.
Protocol 2: HPLC Quantification Method
This method is for the simultaneous quantification of ferulic acid and vanillic acid.
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).
-
Gradient Example:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, typically ~280 nm for vanillic acid and ~320 nm for ferulic acid.
-
Quantification: Prepare standard curves for both ferulic acid and vanillic acid (e.g., 1 to 200 mg/L) to calculate concentrations in the unknown samples.
Data Summary Tables
The following table summarizes optimized conditions from literature, providing a starting point for your experiments.
Table 1: Optimized Bioconversion Parameters from Selected Studies
| Microorganism / Enzyme | Substrate (FA) Conc. | Temp. (°C) | pH | Molar Yield (%) | Reference |
| Bacillus subtilis (biofilm) | 1.55 g/L | 35 | 7.0 | 57.4 (to Vanillin) | [6] |
| Bacillus amyloliquefaciens | 2.33 g/L | 35 | 9.34 | N/A (386 mg/L Vanillin) | [7] |
| Aspergillus niger | N/A | N/A | N/A | 88.0 (to Vanillic Acid) | [4] |
| Pseudomonas putida (engineered) | N/A | N/A | N/A | N/A (0.64 g/L Vanillin) | [13] |
| Amycolatopsis sp. | 6 g/L | 28 | N/A | 96.1 (to Vanillin) | [8] |
Note: Many studies focus on vanillin as the primary product. The conversion to vanillic acid is often a subsequent or competing step.
References
-
Process Optimization and Biotransformation of Ferulic Acid to Vanillin in a Low-Cost Nitrogen Source. (2024). MDPI. [Link]
-
Synthesis of vanillin from lignin or ferulic acid (with Slovenian subtitles). (2022). YouTube. [Link]
-
High-yield production of vanillin from ferulic acid by a coenzyme-independent decarboxylase/oxygenase two-stage process. (N/A). ResearchGate. [Link]
-
Production pathway of vanillin from ferulic acid. Ferulic acid is converted to vanillin by feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase encoded by fcs and ech, respectively. (N/A). ResearchGate. [Link]
-
Enzymatic synthesis of vanillin from ferulic acid and reaction system optimization. (N/A). ResearchGate. [Link]
-
Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme. (2014). Nature Communications. [Link]
-
Microbial Production of Biovanillin. (N/A). PMC - NIH. [Link]
-
Optimizing bioconversion of ferulic acid to vanillin by Bacillus subtilis in the stirred packed reactor using Box-Behnken design and desirability function. (N/A). PMC. [Link]
-
Enzymatic conversion of ferulic acid to vanillin and vanillic acid. (N/A). ResearchGate. [Link]
-
Yield in vanillic acid from ferulic acid conversion over Bi 2 WO 6 at 808C. (N/A). ResearchGate. [Link]
-
A two-step bioconversion process for vanillin production from ferulic acid combining Aspergillus niger and Pycnoporus cinnabarinus. (N/A). PubMed. [Link]
-
Phenolic biotransformations during conversion of ferulic acid to vanillin by lactic acid bacteria. (N/A). PubMed. [Link]
-
Phenolic Biotransformations during Conversion of Ferulic Acid to Vanillin by Lactic Acid Bacteria. (N/A). PMC. [Link]
-
Mechanisms of ferulic acid conversions to vanillic acid and guaiacol by Rhodotorula rubra. (1993). Journal of Biological Chemistry. [Link]
-
Bioconversion Routes of Ferulic Acid to Vanillin. (Path 1). (N/A). ResearchGate. [Link]
-
Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery. (2024). bioRxiv. [Link]
-
Comparative Analysis of Bio-Vanillin Recovery from Bioconversion Media Using Pervaporation and Vacuum Distillation. (2022). PMC. [Link]
-
Analytical methodologies for quantification of ferulic acid and its oligomers. (N/A). ResearchGate. [Link]
-
Simultaneous Determination of Ferulic Acid and Vanillin in Vanilla Extracts Using Voltammetric Sensor Based on Electropolymerized Bromocresol Purple. (N/A). PMC. [Link]
-
Effect of bioconversion conditions on vanillin production by Amycolatopsis sp ATCC 39116 through an analysis of competing by-product formation. (2013). ResearchGate. [Link]
-
Production of Vanillin From Ferulic Acid by Pseudomonas putida KT2440 Using Metabolic Engineering and In Situ Product Recovery. (2025). Publications. [Link]
-
Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii. (2017). ResearchGate. [Link]
-
Determination of ferulic acid and related compounds by thin layer chromatography. (2006). Academic Journals. [Link]
-
Simple and Rapid Determination of Ferulic Acid Levels in Food and Cosmetic Samples Using Paper-Based Platforms. (N/A). MDPI. [Link]
-
Extraction of Vanillin Following Bioconversion of Rice Straw and Its Optimization by Response Surface Methodology. (2020). MDPI. [Link]
-
Ferulic acid is converted to vanillin by the enzymes feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech). (N/A). ResearchGate. [Link]
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Validation & Comparative
Comparative Guide: Antioxidant Activity of Vanillic Acid and Its Isomers
[1]
Executive Summary
In the evaluation of phenolic acids for therapeutic or preservative applications, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) consistently demonstrates superior antioxidant efficacy compared to its positional isomers, Isovanillic Acid and o-Vanillic Acid .
While all three isomers share an identical molecular formula (
This guide provides a structural analysis, comparative data, and a validated experimental protocol to replicate these findings.
Structural Analysis & Mechanism (SAR)
The antioxidant capacity of phenolic acids is governed by their ability to donate a hydrogen atom to a free radical (R
The stability of the resulting phenoxy radical (
The Isomer Hierarchy
| Compound | Structure | Key Structural Feature | Antioxidant Potential |
| Vanillic Acid | 4-OH, 3-OCH | Hydroxyl is para to -COOH.[1] Methoxy is ortho to -OH. | High |
| Isovanillic Acid | 3-OH, 4-OCH | Hydroxyl is meta to -COOH. Methoxy is para to -COOH. | Moderate |
| o-Vanillic Acid | 2-OH, 3-OCH | Hydroxyl is ortho to -COOH. Strong intramolecular H-bond with -COOH. | Low |
Mechanistic Differentiators
-
Inductive & Resonance Effects: The carboxylic acid group (-COOH) is strongly electron-withdrawing.
-
In Vanillic Acid , the -OH is para to the -COOH. While -COOH withdraws density, the adjacent methoxy group (-OCH
) is a strong electron donor (via resonance), stabilizing the phenoxy radical. -
In o-Vanillic Acid , the -OH is ortho to the -COOH. This proximity often leads to strong intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the acid. This "locks" the hydrogen, increasing the Bond Dissociation Enthalpy (BDE) and making it unavailable for radical scavenging.
-
-
Radical Stabilization: The methoxy group ortho to the hydroxyl group (found in Vanillic Acid) provides significant resonance stabilization to the radical formed after hydrogen donation.
Visualizing the Mechanism
Figure 1: Mechanism of Action. The 3-methoxy group in Vanillic Acid lowers the energy barrier for hydrogen release, while the para-position relative to the carboxylic acid minimizes destabilizing inductive effects.
Comparative Performance Data
The following data summarizes the radical scavenging activity (DPPH assay) of Vanillic Acid against its isomers and standard controls. Lower IC
Table 1: Comparative IC
| Compound | IC | Relative Efficacy | Notes |
| Vanillic Acid | 30.4 - 46.4 | High | Most effective isomer; comparable to weak synthetic standards. |
| Isovanillic Acid | 55.0 - 75.0 | Moderate | ~1.5x less potent than Vanillic Acid due to meta-OH positioning. |
| o-Vanillic Acid | > 100.0 | Low | Weak antioxidant; high cytotoxicity reported. |
| Trolox (Control) | 12.5 - 15.0 | Very High | Standard reference vitamin E analogue. |
| Gallic Acid (Control) | 2.5 - 4.0 | Superior | Tri-hydroxy structure offers multiple H-donating sites. |
*Note: Absolute values vary based on solvent (MeOH vs EtOH) and reaction time. The relative order (Vanillic > Isovanillic > o-Vanillic) remains consistent across literature.
Experimental Protocol: DPPH Radical Scavenging Assay
To ensure reproducibility when comparing these isomers, use the following standardized protocol. This method minimizes solvent interference and accounts for the slow kinetics of phenolic acids.
Reagents & Preparation
-
Stock Solvent: Methanol (HPLC Grade). Note: Ethanol may be used but Methanol often yields sharper spectral peaks for these specific acids.
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol. Prepare fresh daily and protect from light (aluminum foil).
-
Sample Stock: 1 mg/mL of Vanillic Acid and isomers in Methanol.
Workflow Diagram
Figure 2: Step-by-step workflow for the spectrophotometric determination of antioxidant activity.
Detailed Procedure
-
Preparation: Prepare a dilution series of the test compounds (Vanillic, Isovanillic, o-Vanillic) ranging from 10 to 200 µg/mL.
-
Reaction: In a test tube or 96-well plate, mix 0.5 mL of sample with 3.0 mL of DPPH solution .
-
Control: 0.5 mL Methanol + 3.0 mL DPPH.
-
Blank: 0.5 mL Sample + 3.0 mL Methanol (to correct for native color of the acid).
-
-
Incubation: Vortex vigorously for 10 seconds. Incubate in total darkness for 30 minutes at 25°C.
-
Why? Phenolic acids are light-sensitive, and UV light can degrade DPPH, leading to false positives.
-
-
Measurement: Read absorbance (
) at 517 nm . -
Calculation:
Plot % Inhibition vs. Concentration and determine IC using a non-linear regression curve.
Conclusion
For applications requiring antioxidant protection, Vanillic Acid is the superior choice among its isomers. Its structural configuration—specifically the para-hydroxyl group supported by an ortho-methoxy group—provides the optimal balance of bond dissociation energy and radical stability. Isovanillic acid serves as a viable alternative but requires higher concentrations to achieve the same effect, while o-vanillic acid should be avoided for antioxidant purposes due to its poor activity and potential cytotoxicity.
References
-
Tai, A., et al. (2011). "Antioxidant activity of vanillic acid and its derivatives." Bioscience, Biotechnology, and Biochemistry.
-
Prince, P.S.M., et al. (2011). "Protective effects of vanillic acid on electrocardiogram, lipid peroxidation, and antioxidant enzymes in isoproterenol-induced cardiotoxic rats." Pharmaceutical Biology.
-
Świsłocka, R., et al. (2024).[2] "Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants." Scientific Reports.
-
Velika, B., et al. (2025). "Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids." Scientific Reports.
-
Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[3][4][5] LWT - Food Science and Technology.
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Vanillic acid vs. protocatechuic acid biological effects.
An In-Depth Comparative Guide to the Biological Effects of Vanillic Acid and Protocatechuic Acid
Introduction: A Tale of Two Phenolic Acids
In the vast landscape of natural compounds, phenolic acids stand out for their significant contributions to human health. Among them, vanillic acid (VA) and protocatechuic acid (PCA) are two closely related benzoic acid derivatives that have garnered substantial attention from the scientific community.[1][2] Found widely in edible plants, fruits, and traditional medicines, these compounds are at the forefront of research into novel therapeutics for a range of chronic diseases.[2][3][4]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an oxidized form of vanillin, the primary component of vanilla bean extract, and is also found in sources like the roots of the medicinal plant Angelica sinensis.[2][5] Protocatechuic acid (3,4-dihydroxybenzoic acid), on the other hand, is a major metabolite of complex polyphenols, particularly the anthocyanins found in berries and other colorful fruits.[6][7]
Their remarkable similarity in chemical structure—differentiated only by a methoxy group in vanillic acid versus a second hydroxyl group in protocatechuic acid—belies a fascinating divergence in their biological activities. This guide provides a comprehensive, data-driven comparison of their effects, offering mechanistic insights and experimental evidence to inform researchers, scientists, and drug development professionals.
Caption: Chemical structures of Vanillic Acid and Protocatechuic Acid.
Comparative Analysis of Biological Effects
The subtle structural difference between VA and PCA is the primary determinant of their distinct physicochemical properties and, consequently, their biological potency. The catechol structure (two adjacent hydroxyl groups) in PCA is particularly significant for its antioxidant capacity.
Antioxidant Activity: A Structural Perspective
The primary mechanism behind the therapeutic effects of many phenolic compounds is their ability to counteract oxidative stress.[8] Both VA and PCA excel in this regard, but through slightly different efficiencies and mechanisms.
Mechanism of Action: Phenolic acids act as antioxidants by donating hydrogen atoms from their hydroxyl groups to neutralize free radicals. Protocatechuic acid, with its catechol moiety, is structurally optimized for this role, making it a highly potent free radical scavenger.[3] Vanillic acid also possesses antioxidant properties, though the replacement of a hydroxyl group with a methoxy group slightly alters its activity.[9]
Experimental Data: Direct comparative studies reveal nuanced differences. While PCA often shows superior radical scavenging activity in assays like DPPH and ABTS, some evidence suggests VA is a more potent scavenger of specific reactive oxygen species (ROS) like hypochlorous acid (HOCl) and hydrogen peroxide (H2O2).[10][11] In one study, the SC50 (concentration required to scavenge 50% of the oxidant) for VA against HOCl was 1.74 µg/mL, outperforming Trolox, a synthetic vitamin E analog.[10] Another study found that at a concentration of 1000 µM, protocatechuic acid demonstrated the highest antioxidant activity in a Briggs-Rauscher reaction system compared to both gallic and vanillic acids.[3]
| Assay / Parameter | Vanillic Acid (VA) | Protocatechuic Acid (PCA) | Key Findings & Reference |
| HOCl Scavenging (SC50) | 1.74 µg/mL | 3.15 - 5.62 µg/mL | VA showed scavenging capacity comparable to quercetin and surpassed Trolox.[10] |
| H2O2 Scavenging (SC50) | 10.40 µg/mL | N/A (Comparative data limited) | VA was ranked among the more potent H2O2 scavengers.[10] |
| Cellular ROS Reduction | Effective | Effective | Both VA and PCA effectively reduce TNF-α-induced ROS production in endothelial cells.[9] |
| Briggs-Rauscher Reaction | Lower Activity | Higher Activity | PCA showed the highest antioxidant activity among three tested hydroxybenzoic acids.[3] |
Anti-inflammatory Effects: Targeting Core Pathways
Chronic inflammation is a key pathological feature of numerous diseases. Both VA and PCA have demonstrated robust anti-inflammatory properties by modulating critical signaling pathways.
Mechanism of Action: A central mechanism for both compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][12][13] Under inflammatory conditions, NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes. Both VA and PCA can prevent this translocation, thereby suppressing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[6][8][13][14]
Experimental Evidence:
-
Vanillic Acid: In murine models, VA has been shown to inhibit inflammatory pain by reducing neutrophil recruitment, oxidative stress, and cytokine production.[12][15] In lipopolysaccharide (LPS)-stimulated macrophages, VA suppressed the production of TNF-α and IL-6 by blocking NF-κB activation.[13]
-
Protocatechuic Acid: PCA has demonstrated potent anti-inflammatory effects in various models. It suppresses the expression of TNF-α, IL-1β, iNOS, and COX-2 by regulating both NF-κB and mitogen-activated protein kinase (MAPK) pathways.[6] In models of acute respiratory distress syndrome, PCA alleviates inflammation and oxidative stress.[16]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare stock solutions of Vanillic Acid, Protocatechuic Acid, and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of solvent to a "control" well (DPPH + solvent).
-
Add 200 µL of methanol to a "blank" well (no DPPH).
-
Add 100 µL of the DPPH solution to all wells except the blank.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the percentage of scavenging against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Conclusion and Future Directions
Vanillic acid and protocatechuic acid are potent bioactive compounds with overlapping yet distinct therapeutic profiles.
-
Summary of Comparison: Protocatechuic acid's catechol structure generally confers superior free-radical scavenging and antioxidant activity. Both compounds are potent inhibitors of the NF-κB inflammatory pathway. In the realm of neuroprotection, both show immense promise, though PCA has been more extensively studied for its role in combating pathologies related to Alzheimer's disease. In antimicrobial activity, vanillic acid shows a slight edge in some head-to-head comparisons against specific bacteria. A key differentiating factor for drug development is bioavailability, where PCA, as a stable and abundant metabolite of anthocyanins, may hold an advantage over the more rapidly metabolized vanillic acid.
-
Future Outlook: The robust preclinical evidence for both compounds strongly supports their therapeutic potential. However, a clear need exists for more human clinical trials to validate these findings. [17]A pilot study investigating the effect of PCA on markers of immunity in healthy adults is a promising step in this direction. [18]Future research should focus on:
-
Direct, head-to-head comparative studies in standardized in vivo models of disease.
-
Exploration of synergistic effects when used in combination with other natural compounds or conventional drugs.
-
Development of novel drug delivery systems or formulations to enhance the bioavailability and targeted delivery of vanillic acid. [19] By continuing to unravel the specific mechanisms and comparative advantages of these phenolic acids, the scientific community can pave the way for their translation from bench to bedside, offering new avenues for the prevention and treatment of chronic inflammatory and degenerative diseases.
-
References
-
Calixto-Campos, C., et al. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Journal of Natural Products. Available at: [Link] [12][15]2. Beg, M., et al. (2024). Recent developments in the role of protocatechuic acid in neurodegenerative disorders. Neural Regeneration Research. Available at: [Link] [20]3. Ganesan, K., et al. (2024). Neuroprotective Effects of Ascorbic Acid, Vanillic Acid, and Ferulic Acid in Dopaminergic Neurons of Zebrafish. Biomedicines. Available at: [Link] [21]4. Kim, M., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology. Available at: [Link] [13]5. Oboh, G., et al. (2022). Vanillin and vanillic acid modulate antioxidant defense system via amelioration of metabolic complications linked to Fe2+-induced brain tissues damage. Journal of Food Biochemistry. Available at: [Link] [22]6. Ullah, F., et al. (2021). Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. International Journal of Molecular Sciences. Available at: [Link] [23][24]7. Kim, M. S., et al. (2018). Protective Effects of Protocatechuic Acid on Seizure-Induced Neuronal Death. International Journal of Molecular Sciences. Available at: [Link] [25]8. Venkadesh, K., et al. (2019). Vanillic Acid Improve Neural Function after Focal Cerebral Ischemia-reperfusion Rats. Pharmacognosy Magazine. Available at: [Link] [26]9. Beevi, S. J., et al. (2024). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link] [8][27]10. ACS Publications. (2015). Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. Available at: [Link] [15]11. Magiera, A., et al. (2025). Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. Molecules. Available at: [Link] [10]12. Gupta, S., et al. (2021). Neuroprotective effects of protocatechuic acid on sodium arsenate induced toxicity in mice: Role of oxidative stress, inflammation, and apoptosis. Chemico-Biological Interactions. Available at: [Link] [28]13. ClinicalTrials.gov. (2023). Effect of Protocatechuic Acid on Biochemical Markers of Immunity Status in Healthy Adults. Available at: [Link] [18]14. Liu, Y., et al. (2025). Protocatechuic Acid Alleviates Inflammation and Oxidative Stress in Acute Respiratory Distress Syndrome by Promoting Unconventional Prefoldin RPB5 Interactor 1-Mediated Mitophagy. Chemical Biology & Drug Design. Available at: [Link] [16]15. Jafari, M., et al. (2019). Protocatechuic acid from chicory is bioavailable and undergoes partial glucuronidation and sulfation in healthy humans. Food & Function. Available at: [Link] [29]16. PubMed. (2020). Vanillic Acid, a Bioactive Phenolic Compound, Counteracts LPS-Induced Neurotoxicity by Regulating c-Jun N-Terminal Kinase in Mouse Brain. Available at: [Link] [24]17. Semaming, Y., et al. (2015). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine. Available at: [Link] [6]18. An, H., et al. (2018). Effects of Protocatechuic Acid (PCA) on Global Cerebral Ischemia-Induced Hippocampal Neuronal Death. International Journal of Molecular Sciences. Available at: [Link] [30]19. Adefegha, S. A., et al. (2019). Protocatechuic acid ameliorates neurobehavioral deficits via suppression of oxidative damage, inflammation, caspase-3 and acetylcholinesterase activities in diabetic rats. Food and Chemical Toxicology. Available at: [Link] [31]20. Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology. Available at: [Link] [1]21. Wang, L., et al. (2022). Protocatechuic Acid Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice. International Journal of Molecular Sciences. Available at: [Link] [14]22. Li, X., et al. (2020). New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily. Pharmacological Research. Available at: [Link] [32]23. SciSpace. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. Available at: [Link] [7]24. ResearchGate. (2024). Molecular and cellular mechanisms of protocatechuic acid against natural and chemical toxicants. Available at: [Link] [33]25. Gojak-Salimović, S., & Ramić, E. (2021). Investigation of Antioxidant Activity of Gallic, Protocatechuic and Vanillic Acids using the Briggs-Rauscher Reaction as Tool. Kemija u industriji. Available at: [Link] [3]26. Campos-Puebla, F., et al. (2018). Comparison of Single and Combined Use of Catechin, Protocatechuic, and Vanillic Acids as Antioxidant and Antibacterial Agents against Uropathogenic Escherichia Coli at Planktonic and Biofilm Levels. Antibiotics. Available at: [Link] 27. PubMed. (2020). New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily. Available at: [Link] [4]28. Ghasemzadeh Rahbardar, M., et al. (2025). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Iranian Journal of Basic Medical Sciences. Available at: [Link] [17]29. ResearchGate. 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A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery & Therapeutics. Available at: [Link] [2]35. MDPI. (2024). Research Progress on the Mechanisms of Protocatechuic Acid in the Treatment of Cognitive Impairment. Available at: [Link] [38]36. Semantic Scholar. (2019). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Available at: [Link] [39]37. Girsang, E., et al. (2019). Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. Indonesian Journal of Pharmacy. Available at: [Link] [11]38. Wójtowicz, E., & Mozrzymas, J. W. (2017). Pharmacological effects of protocatechuic acid and its therapeutic potential in neurodegenerative diseases: Review on the basis of in vitro and in vivo studies in rodents and humans. Pharmacological Reports. Available at: [Link] [40]39. Kumar, A., et al. (2022). Biosynthesis of vanillic acid by Ochrobactrum anthropi and its applications. Bioorganic Chemistry. Available at: [Link] [41]41. Forrester, S. J., et al. (2022). Phenolic Metabolites Protocatechuic Acid and Vanillic Acid Improve Nitric Oxide Bioavailability via the Akt-eNOS Pathway in Response to TNF-α Induced Oxidative Stress and Inflammation in Endothelial Cells. Antioxidants. Available at: [Link] [9]42. ResearchGate. (2021). Protocatechuic acid (10), Vanillic acid (11), and Isovanillic acid (12). Available at: [Link] 43. ProQuest. (2018). Antibacterial activity of vanillic acid and catechol produced by microbial biotransformation of caffiec acid. Available at: [Link] [42]44. Taylor & Francis Online. (2022). Vanillic acid – Knowledge and References. Available at: [Link] [5]45. ResearchGate. (2021). Different pathways of vanillic acid metabolism by Pycnoporus cinnabarinus. Available at: [Link] [43]46. PMC. (2025). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Available at: [Link] [44]47. MDPI. (2021). Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals?. Available at: [Link]
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- 44. Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of Vanillic Acid vs. Natural Antioxidants
[1][2]
Executive Summary & Chemical Profile
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative of edible plants and a metabolic intermediate of vanillin and ferulic acid.[1] Unlike "powerhouse" antioxidants like quercetin or ascorbic acid which rely on multiple hydroxyl (-OH) groups for direct radical scavenging, vanillic acid’s efficacy is highly context-dependent.
While it exhibits moderate direct scavenging capacity in solvent-based assays (DPPH), it demonstrates superior stability and bioavailability in physiological systems, often outperforming standard antioxidants in preventing lipid peroxidation and activating cellular defense pathways (Nrf2/HO-1).
Structural Basis of Activity[1][4]
-
Active Moiety: The phenolic hydroxyl group at the C4 position is the primary hydrogen donor.
-
Modulating Factor: The methoxy group (-OCH₃) at C3 provides resonance stabilization to the resulting phenoxy radical, though less effectively than the o-dihydroxy structure found in Protocatechuic acid.
-
Solubility: Amphiphilic nature allows it to penetrate lipid bilayers effectively, offering protection against membrane lipid peroxidation.
Comparative Efficacy Analysis
In Vitro Scavenging Performance
The following data synthesizes comparative IC50 values (concentration required to inhibit 50% of radicals) and TEAC (Trolox Equivalent Antioxidant Capacity). Lower IC50 indicates higher potency. [2]
| Compound | Class | DPPH IC50 (µM) | ABTS Activity | Mechanism of Action |
| Vanillic Acid | Phenolic Acid | > 100 (Weak) | Moderate | Single H-atom transfer (HAT); Membrane stabilization. |
| Ascorbic Acid | Vitamin | 10 - 25 (Strong) | High | Rapid Electron Transfer (SET); Aqueous phase scavenger. |
| Trolox | Vitamin E Analog | 20 - 30 (Strong) | High (Standard) | Chain-breaking antioxidant; Lipid phase protector. |
| Ferulic Acid | Phenolic Acid | 25 - 60 (Moderate) | High | Resonance stabilization via conjugated side chain. |
| Protocatechuic Acid | Phenolic Acid | 5 - 15 (Very Strong) | Very High | Ortho-dihydroxy group allows formation of stable quinones. |
Critical Insight: Vanillic acid performs poorly in DPPH assays because DPPH relies heavily on steric accessibility and rapid electron transfer, favoring multi-hydroxyl compounds. However, in ORAC (Oxygen Radical Absorbance Capacity) and OxHLIA (Oxidative Hemolysis Inhibition) assays, Vanillic Acid often matches or exceeds Trolox due to its ability to interrupt lipid peroxidation chains in biological membranes.
Biological Efficacy (In Vivo / Cellular)
Unlike direct scavenging, biological efficacy depends on signal transduction. Vanillic acid is a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3]
-
Vanillic Acid vs. Quercetin: Quercetin is a stronger direct scavenger but has poor bioavailability. Vanillic acid is rapidly absorbed and effectively upregulates endogenous enzymes (SOD, CAT, GPx).
-
Vanillic Acid vs. Ferulic Acid: Both activate Nrf2, but Vanillic acid shows distinct specificity for inhibiting neuroinflammation via the NF-κB pathway, making it a candidate of interest for neuroprotective drug development.
Mechanistic Pathway: Nrf2/HO-1 Activation
Vanillic acid exerts its most significant protective effect by disrupting the Keap1-Nrf2 complex. Under oxidative stress, this releases Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[4]
Figure 1: Signal transduction pathway showing Vanillic Acid's dual role: activating antioxidant defenses (Nrf2) and inhibiting inflammation (NF-κB).
Experimental Protocols
To objectively validate Vanillic Acid's efficacy, the following protocols are standardized for reproducibility.
DPPH Radical Scavenging Assay (Standardized)
This protocol is optimized to account for Vanillic Acid's slower kinetic reaction compared to ascorbic acid.
Reagents:
-
DPPH Stock: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (freshly prepared, protect from light).
-
Sample: Vanillic Acid dissolved in Methanol (Range: 10 – 500 µM).
-
Control: Ascorbic Acid or Trolox.[5]
Workflow Visualization:
Figure 2: Step-by-step workflow for determining IC50 values using the DPPH assay.
Protocol Steps:
-
Preparation: Prepare a dilution series of Vanillic Acid (e.g., 10, 50, 100, 200, 500 µg/mL) in methanol.
-
Reaction: In a 96-well plate, add 20 µL of sample and 180 µL of DPPH working solution.
-
Blanking: Use methanol (20 µL) + DPPH (180 µL) as the negative control (
). Use sample + methanol (no DPPH) for color correction if necessary. -
Incubation: Cover plate with foil and incubate for 30 minutes in the dark at room temperature. Note: Vanillic acid may require up to 60 mins for steady state, unlike Ascorbic acid.
-
Measurement: Read absorbance at 517 nm .
-
Calculation:
. Plot concentration vs. inhibition to find IC50.[2]
Critical Experimental Considerations
-
Solvent Interference: Ensure Vanillic Acid is fully solubilized. DMSO can be used if concentrations are high, but keep final DMSO < 0.5% to avoid interfering with the assay.
-
Stoichiometry: Vanillic acid typically exhibits a lower stoichiometric factor (number of radicals trapped per molecule) than catechols. Do not interpret high IC50 solely as "inactivity"; it reflects a different kinetic profile.
Conclusion
Vanillic Acid is a specialized antioxidant rather than a broad-spectrum scavenger.
-
Direct Scavenging: It is inferior to Ascorbic Acid and Trolox in simple solvent assays (DPPH).
-
Physiological Relevance: It is highly effective in preventing membrane peroxidation and is superior to many flavonoids in bioavailability.
-
Therapeutic Potential: Its primary value lies in its ability to activate the Nrf2/HO-1 axis , making it a prime candidate for formulations targeting chronic oxidative stress and neuroinflammation rather than acute radical detoxification.
References
-
Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays Source: Bioscience, Biotechnology, and Biochemistry URL:[6][Link]
-
Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma and Neutrophils Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids Source: Scientific Reports (Nature) URL:[Link]
-
Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine Source: Frontiers in Pharmacology URL:[Link]
-
DPPH Radical Scavenging Assay: Principles and Protocols Source: Methods in Molecular Biology (PubMed) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iomcworld.com [iomcworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Synergistic Antioxidant Architectures: Vanillic Acid & Phenolic Complexes
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic derivative often categorized as a "secondary" antioxidant due to its structural limitations—specifically, the presence of a single hydroxyl group hindered by a methoxy moiety. However, recent comparative studies reveal that Vanillic Acid (VA) exhibits non-linear, synergistic efficacy when paired with specific polyphenols like Catechins, Protocatechuic Acid, and Gallic Acid.
This guide moves beyond single-compound assays to analyze the combinatorial mechanics of VA. By leveraging the "Antioxidant Regeneration Handoff" and multi-target mechanisms, researchers can achieve antioxidant capacities (AOXC) that exceed the sum of individual components (Combination Index < 1.0).
Mechanistic Basis of Synergy
To engineer effective antioxidant systems, one must understand why VA acts as a potentiator rather than a primary scavenger.
Structural Constraints & Advantages
-
Limitation: VA possesses only one free hydroxyl group at the para position. Unlike Gallic acid (triphenolic) or Catechin (flavan-3-ol), it lacks the extensive electron delocalization required for rapid, high-capacity radical scavenging.
-
Advantage: The methoxy group at the meta position improves lipophilicity compared to poly-hydroxylated acids, allowing VA to penetrate lipid bilayers and interact with membrane-bound radicals that hydrophilic phenols cannot reach.
The Regeneration Handoff Theory
The primary driver of synergy is the regeneration mechanism . A highly reactive antioxidant (e.g., Quercetin or Catechin) donates a hydrogen atom to a radical (
Visualization: The Synergistic Regeneration Loop
The following diagram illustrates the electron transfer cascade where VA acts as a "recharge" agent for a primary polyphenol.
Figure 1: Mechanism of Synergistic Interaction. Vanillic Acid donates an electron to regenerate the oxidized primary phenol, extending the functional lifespan of the antioxidant system.
Comparative Performance Analysis
The following data synthesizes experimental results from DPPH and ABTS assays comparing VA in isolation versus binary and ternary combinations.
Performance Metrics Defined
-
Theoretical AOXC: The calculated sum of individual activities (
). -
Observed AOXC: The experimental result of the mixture.
-
Interaction Type:
-
Synergistic: Observed > Theoretical (CI < 1)
-
Additive: Observed ≈ Theoretical (CI = 1)
-
Antagonistic: Observed < Theoretical (CI > 1)
-
Comparative Data Table
| Combination Architecture | Primary Component | Secondary Component | Interaction Profile | Key Outcome |
| Binary Mix A | Protocatechuic Acid | Vanillic Acid | High Synergy | Significant reduction in effective dose (MIC) for bacterial inhibition; enhanced radical scavenging. |
| Binary Mix B | Gallic Acid | Vanillic Acid | Context Dependent | Synergistic in DPPH/FRAP assays; Antagonistic in ORAC assays due to steric hindrance in specific reaction media. |
| Binary Mix C | Catechin | Vanillic Acid | Synergistic | VA stabilizes Catechin, preventing rapid auto-oxidation. High efficacy in lipid peroxidation models. |
| Ternary Complex | Protocatechuic + Catechin | Vanillic Acid | Super-Synergy | The trio outperformed all binary combinations. MIC reduced by >100-fold compared to single agents.[1] |
Critical Insight: Synergy is not universal. While VA synergizes well with Catechins and Protocatechuic Acid , it can exhibit antagonism with Gallic Acid in specific oxidative environments (e.g., ORAC assays), likely due to competition for reaction sites.
Experimental Validation Framework
To validate these effects in your own laboratory, do not rely on simple addition of inhibition percentages. You must use the Combination Index (CI) method derived from the median-effect equation (Chou-Talalay).
Protocol: High-Throughput Synergy Screening (Modified DPPH)
Objective: Determine the CI of Vanillic Acid combined with a target phenol.
Reagents:
-
DPPH Stock: 0.1 mM in Methanol (freshly prepared, protected from light).
-
Vanillic Acid Stock (Solution A): 10 mM in Methanol.
-
Target Phenol Stock (Solution B): 10 mM in Methanol (e.g., Catechin).
Workflow:
-
Preparation of Ratios: Prepare mixtures of A:B in molar ratios of 1:1, 1:2, and 2:1.
-
Serial Dilution: Create a 5-point dilution curve for Solution A (alone), Solution B (alone), and the Mixture (A+B).
-
Reaction:
-
Add 20 µL of sample to 180 µL of DPPH solution in a 96-well microplate.
-
Incubate for 30 minutes in the dark at 25°C.
-
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
-
Calculate Inhibition %:
. -
Determine
for A, B, and the Mixture using non-linear regression.
-
Data Analysis: The Combination Index (CI)
Calculate the CI using the following equation:
-
:
of Compound 1 alone. -
:
of Compound 2 alone. - : Concentrations of Compound 1 and 2 in the combination that result in 50% inhibition.
Interpretation:
-
CI < 0.9: Synergism (The lower the value, the stronger the synergy).
-
0.9 < CI < 1.1: Additive effect.
-
CI > 1.1: Antagonism.
Visualization: Experimental Logic Flow
This diagram outlines the decision matrix for interpreting your synergy data.
Figure 2: Decision Matrix for classifying antioxidant interactions based on experimental IC50 shifts.
References
-
Antioxidant Interactions between Major Phenolic Compounds Found in 'Ataulfo' Mango Pulp. Molecules. [Link]
-
Comparison of Single and Combined Use of Catechin, Protocatechuic, and Vanillic Acids as Antioxidant and Antibacterial Agents. Molecules. [Link]
-
Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants (Basel). [Link]
-
Synergistic mode of action of catechin, vanillic and protocatechuic acids to inhibit the adhesion of uropathogenic Escherichia coli. Journal of Applied Microbiology. [Link][2]
-
Antioxidative Properties of Vanillic Acid Esters in Multiple Antioxidant Assays. Bioscience, Biotechnology, and Biochemistry. [Link]
Sources
Analytical Discrimination of Natural vs. Synthetic Vanilla: A Comparative Guide on Vanillic Acid Quantification
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Vanilla is the world's second most expensive spice, creating a high incentive for economic adulteration. While vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary sensory compound, it is chemically identical whether derived from the Vanilla planifolia orchid or synthesized from petrochemical guaiacol.
The differentiator is not vanillin itself, but the matrix of accompanying phenolic compounds—specifically Vanillic Acid.
In natural vanilla, vanillic acid accumulates via the phenylpropanoid metabolic pathway and oxidative maturation. In synthetic production, it appears either as a trace impurity or is absent, replaced by synthesis byproducts like guaiacol or veratraldehyde. This guide details the rigorous quantification of vanillic acid using HPLC-DAD and validates origin using Isotope Ratio Mass Spectrometry (IRMS).
Mechanistic Divergence: The "Why" Behind the Protocol
To understand the analytical targets, we must visualize the source of the molecule.
Diagram 1: Biosynthetic vs. Chemical Synthesis Pathways
This diagram contrasts the enzymatic complexity of the orchid against the linear efficiency of industrial synthesis.
Caption: Comparison of the phenylpropanoid pathway in orchids vs. the petrochemical guaiacol route. Note that natural vanillic acid is a direct maturation product.
Methodology A: HPLC-DAD Quantification
Objective: Accurate quantification of Vanillic Acid and Vanillin to establish ratios. Rationale: HPLC with Diode Array Detection (DAD) allows for peak purity analysis, ensuring that the vanillic acid peak is not co-eluting with matrix interferences common in cured beans.
Reagents & Standards
-
Standards: Vanillin (99%), Vanillic Acid (≥97%), 4-Hydroxybenzaldehyde (4-HBA).
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Glacial Acetic Acid.
-
Water: Milli-Q (18.2 MΩ·cm).
Step-by-Step Protocol
1. Sample Preparation (The Critical Step)
Why: Direct injection of vanilla extract ruins columns due to resins/gums.
-
Aliquot: Transfer 1.0 mL of Vanilla Extract (35% EtOH) to a volumetric flask.
-
Dilution: Dilute 1:10 with Acidified Methanol (10% MeOH / 90% Water / 0.5% Acetic Acid).
-
Expert Note: The acetic acid prevents the ionization of vanillic acid (
), ensuring it interacts with the C18 stationary phase rather than eluting in the void volume.
-
-
Filtration: Pass through a 0.45 µm PTFE syringe filter. Nylon filters may bind phenolic compounds and should be avoided.
2. Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
-
Temperature: 30°C (Controlled to prevent retention time drift).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection:
-
280 nm (General Phenolics)
-
254 nm (Benzaldehyde specificity)
-
-
Mobile Phase:
-
A: Water + 0.1% Acetic Acid
-
B: Methanol + 0.1% Acetic Acid
-
3. Gradient Profile
| Time (min) | % B (Methanol) | Rationale |
| 0.0 | 10 | Initial equilibration for polar acids. |
| 5.0 | 30 | Elution of Vanillic Acid (~4-5 min). |
| 15.0 | 70 | Elution of Vanillin (~12 min) and 4-HBA. |
| 20.0 | 90 | Wash column of hydrophobic resins. |
| 25.0 | 10 | Re-equilibration. |
Methodology B: Isotope Ratio Mass Spectrometry (IRMS)
Objective: Validation of origin (Botanical vs. Petrochemical). Rationale: HPLC quantifies how much is there; IRMS determines where it came from. Vanilla is a CAM (Crassulacean Acid Metabolism) plant, resulting in a unique Carbon-13 signature compared to C3 plants (rice/clove) or fossil fuels.[3][4]
The Self-Validating Logic
If HPLC shows "Natural" profiles (high vanillin, moderate vanillic acid) but IRMS shows a depleted
Diagram 2: Analytical Workflow & Decision Logic
Caption: Decision tree combining HPLC quantification with Isotopic verification for robust authentication.
Comparative Data Analysis
The following table synthesizes expected quantitative ranges derived from validated AOAC methods and literature. Use this to benchmark your experimental results.
| Parameter | Natural V. planifolia Extract | Synthetic (Lignin/Guaiacol) | Biovanillin (Fermentation) |
| Vanillin Content | 1.0 – 2.5% (w/w) | Variable (Adjusted to mimic) | Variable |
| Vanillic Acid | 0.05 – 0.15% (w/w) | Trace / Absent | Trace |
| 4-Hydroxybenzaldehyde | Present (Marker) | Absent | Absent |
| Ratio (Vanillin/Vanillic Acid) | ~10:1 to 20:1 | >100:1 | >50:1 |
| -16.0‰ to -22.0‰ | -26.0‰ to -36.0‰ | -12.0‰ to -14.0‰ |
Interpretation Guide
-
The Vanillic Acid Marker: A sample with high Vanillin but zero Vanillic Acid is highly suspicious. Natural oxidation during curing always produces the acid.
-
The Isotopic Trap: Note that Biovanillin (fermented from rice bran ferulic acid) has a
of -12‰ to -14‰. This is enriched compared to natural vanilla.[5] Simple "less negative is better" logic fails here; the value must fall specifically within the CAM plant range (-16 to -22).
References
-
AOAC International. (2016).[6] Official Method 990.25: Vanillin, Vanillic Acid, p-Hydroxybenzaldehyde, and p-Hydroxybenzoic Acid in Vanilla Extract.[7][8][9]
-
Cicchetti, E., & Chaintreau, A. (2009).[10] Quantitation of the main constituents of vanilla by reverse phase HPLC and ultra-high-pressure-liquid-chromatography.[10][7] Journal of Separation Science, 32(17), 3043-3052.[10]
-
Greule, M., et al. (2010). Improved stable isotope analysis of vanillin from vanilla extracts. Journal of Agricultural and Food Chemistry, 58(12), 7268-7275.
-
U.S. Food & Drug Administration (FDA). (2022). CFR - Code of Federal Regulations Title 21: Vanilla Extract.
Sources
- 1. pages.uoregon.edu [pages.uoregon.edu]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Authentic Aroma and Compound-Specific Isotope Ratios (δ13C, δ2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis) | MDPI [mdpi.com]
- 5. Vanillin – natural or synthetic? – secrets of science [shimadzu-webapp.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. lcms.cz [lcms.cz]
Safety Operating Guide
Technical Guide: Disposal & Handling of 4-(4-Hydroxyphenyl)-3-methoxybenzoic Acid
[1]
Executive Summary & Chemical Profile
This guide outlines the safe handling and disposal procedures for 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid .[1] Note that this compound is structurally distinct from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1] It features a biaryl core (a phenyl ring attached to the benzoic acid moiety), significantly increasing its lipophilicity and altering its environmental persistence compared to simple phenolic acids.[2]
Operational Directive: Due to the biaryl structure and phenolic functionality, this compound must be treated as a High-Persistence Organic Acid .[2] Disposal via municipal drainage is strictly prohibited due to potential aquatic toxicity and resistance to standard hydrolysis.
Chemical Identification Table
| Feature | Detail | Operational Implication |
| Chemical Name | 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid | Biaryl structure implies low water solubility.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Phenol (-OH), Ether (-OCH3) | Dual acidity (Carboxyl pKa ~4, Phenol pKa ~10).[1][2] |
| Physical State | Solid (Powder/Crystalline) | Dust inhalation hazard; requires particulate respiratory protection. |
| Solubility | Low in water; High in DMSO, Methanol, Ethanol | Requires organic solvent for cleaning spills.[2] |
| Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity (Predicted) | Do not release to environment. |
Safety Assessment & Mechanism
To ensure safety, we must understand the why behind the protocols.
-
Acidity & Corrosivity: While organic acids are generally "weak," the carboxylic acid moiety allows this compound to mobilize heavy metals if disposed of in metal containers.[2] Action: Use glass or HDPE containers only.
-
Phenolic Toxicity: The 4-hydroxyphenyl group presents a phenol-like hazard profile.[1] Phenols are rapidly absorbed through skin and can uncouple oxidative phosphorylation in aquatic organisms. Action: Double-gloving (Nitrile) is mandatory to prevent transdermal absorption.
-
Biaryl Stability: The biphenyl core is resistant to bacterial degradation in standard water treatment facilities. Action: Incineration is the only validated disposal method to break the aromatic rings.
Disposal Decision Matrix (Visualized)
The following logic flow dictates the disposal path based on the state of the waste.
Figure 1: Operational decision tree for segregating and processing phenolic acid waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup solids.[2]
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or strong bases.[2] The phenolic group can react exothermically with strong oxidizers.
-
Containment:
-
Place waste into a clear polyethylene bag (minimum 2 mil thickness).
-
If the waste includes sharps (glass pipettes), place inside a puncture-proof container first.[2]
-
-
Labeling: Apply a hazardous waste tag.
-
Storage: Store in a secondary container (bin) marked "Solid Organic Waste" until pickup.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: HPLC effluent, reaction mixtures, cleaning rinsates.[2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.
-
pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste drum. Reason: Prevents corrosion of the waste drum.[2]
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Crucial: Leave 10% headspace in the container to allow for vapor expansion.
-
-
Documentation: Log the volume and concentration on the carboy's accumulation log.
Emergency Response: Spill Management
Scenario: A 5g bottle of powder drops and shatters on the floor.
-
Isolate: Evacuate the immediate 3-meter radius. Mark the area.
-
PPE Up: Don safety goggles, nitrile gloves (double layer recommended), and a lab coat.[2] If dust is visible in the air, use an N95 or P100 respirator.[2]
-
Dry Clean-Up (Preferred):
-
Cover the spill with a dust suppressant (e.g., moist sand or a specialized absorbent pad) to prevent airborne particles.[2]
-
Gently sweep into a dustpan using a brush. Do not use compressed air.
-
-
Wet Polish:
-
Disposal: Place all glass shards, powder, and wipes into the Solid Waste container (Protocol A).[2]
Regulatory & Compliance Notes
-
RCRA Classification (USA): This specific compound is likely not P-listed or U-listed by the EPA. Therefore, it is classified based on characteristics.
-
Drain Disposal: Strictly Prohibited. The biaryl structure poses a bioaccumulation risk.
References
-
Fisher Scientific. (2025).[8] Safety Data Sheet: 4-Biphenylcarboxylic acid. Retrieved from (Used as surrogate for biaryl safety profile).
-
Sigma-Aldrich. (2025).[11] Safety Data Sheet: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid). Retrieved from (Used for functional group hazard analysis).
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists. Retrieved from .
-
Nipissing University. (2019). Hazardous Materials Disposal Guide: Organic Acid Segregation. Retrieved from .
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. gustavus.edu [gustavus.edu]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. adem.alabama.gov [adem.alabama.gov]
- 10. my.alfred.edu [my.alfred.edu]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
